Product packaging for Einecs 300-578-7(Cat. No.:CAS No. 93942-27-9)

Einecs 300-578-7

Cat. No.: B12660075
CAS No.: 93942-27-9
M. Wt: 277.36 g/mol
InChI Key: PBCKWJLVNREVRQ-UHFFFAOYSA-N
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Description

Significance of L-Carnitine in Cellular Bioenergetics and Metabolism

L-Carnitine is fundamental to cellular energy production through its role in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to generate adenosine (B11128) triphosphate (ATP). chemspider.comcaymanchem.com This process, often referred to as the carnitine shuttle, is crucial for tissues with high energy demands, such as skeletal and cardiac muscles. vulcanchem.comcaymanchem.com

Beyond its primary function in fatty acid metabolism, L-Carnitine is also integral to modulating the intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA). chemspider.com By binding to acetyl groups to form acetyl-L-carnitine, it helps to remove excess acetyl groups from the mitochondria, thereby maintaining metabolic flexibility. chemspider.com This buffering action is critical for preventing the accumulation of acyl groups that can be toxic to the cell. chemspider.com Furthermore, L-Carnitine is involved in the export of these acyl groups from the mitochondria and their subsequent excretion. chemspider.com

Overview of L-Carnitine as a Conditionally Essential Metabolite

While the human body can synthesize L-Carnitine endogenously from the amino acids lysine (B10760008) and methionine, primarily in the liver and kidneys, it is considered a conditionally essential nutrient. nih.govontosight.ai This means that under certain physiological conditions or in specific disease states, the body's demand for L-Carnitine may exceed its synthetic capacity, necessitating external intake from dietary sources. ontosight.ai

Dietary L-Carnitine is predominantly found in red meat and dairy products. sigmaaldrich.com For individuals with certain genetic disorders affecting L-carnitine transport or synthesis, or those with specific medical conditions, the reliance on dietary intake becomes critical. nih.gov Deficiencies can lead to impaired fatty acid oxidation, resulting in a range of symptoms including muscle weakness and heart problems.

Historical Context of L-Carnitine Discovery and Biochemical Elucidation

The discovery of L-Carnitine dates back to 1905, when it was first isolated from muscle tissue, which is reflected in its name derived from the Latin word "carnis," meaning flesh. nih.gov Its chemical structure was determined in 1927.

Initially, L-Carnitine was referred to as vitamin BT due to its discovery as an essential growth factor for the mealworm Tenebrio molitor. nih.govontosight.ai However, this classification was later revised as it was understood that most animals, including humans, can synthesize it. sigmaaldrich.com The crucial role of L-Carnitine in fatty acid metabolism in mammals was not fully elucidated until the mid-20th century. The discovery of the carnitine shuttle system and the enzymes involved, such as carnitine palmitoyltransferase, were significant milestones in understanding its biochemical function.

Key Milestones in L-Carnitine Research

Year Discovery Significance
1905 Isolation from meat extracts. The first identification of the compound.
1927 Elucidation of its chemical structure. Provided the basis for understanding its function.
1947 Identified as a growth factor for mealworms (Vitamin BT). Highlighted its biological importance.
1955 Found to stimulate fatty acid oxidation in muscle extracts. First indication of its role in mammalian energy metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO5 B12660075 Einecs 300-578-7 CAS No. 93942-27-9

Properties

CAS No.

93942-27-9

Molecular Formula

C13H27NO5

Molecular Weight

277.36 g/mol

IUPAC Name

2-aminobutan-1-ol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3

InChI Key

PBCKWJLVNREVRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

L Carnitine Biosynthesis Pathways and Regulatory Mechanisms

Endogenous Biosynthesis in Eukaryotic Systems

The endogenous production of L-carnitine is a highly conserved pathway in many eukaryotic organisms. wikipedia.org This multi-step process originates from two essential amino acids and involves the coordinated action of several enzymes located in different cellular compartments, including the cytosol, lysosomes, and mitochondria. oregonstate.edu

Identification of Amino Acid Precursors: L-Lysine and L-Methionine

The foundational molecules for L-carnitine biosynthesis are the essential amino acids L-lysine and L-methionine. mdpi.comnih.gov L-lysine provides the fundamental carbon backbone of the carnitine molecule, while L-methionine supplies the methyl groups. mdpi.commdpi.com The synthesis begins with lysine (B10760008) residues that are part of proteins. mdpi.com These protein-bound lysine molecules undergo methylation, a process that utilizes S-adenosyl-methionine, a derivative of methionine, as the methyl donor. oregonstate.edu

The rate of L-carnitine synthesis can be influenced by the availability of its precursors. There is some evidence suggesting that an excess of lysine in the diet may enhance the endogenous production of L-carnitine. oregonstate.eduscielo.br

Multi-Step Enzymatic Conversion Processes

The conversion of the amino acid precursors into L-carnitine is a four-step enzymatic pathway. mdpi.comwikipedia.org The initial substrate for this pathway is not free lysine, but rather ε-N-trimethyllysine (TML), which is formed by the methylation of protein-bound lysine. nih.gov This TML is then released through the degradation of these proteins in lysosomes or proteasomes. mdpi.comfrontiersin.org

The subsequent conversion of TML to L-carnitine involves four key enzymatic reactions:

Hydroxylation of TML to 3-hydroxy-N-trimethyllysine (HTML). mdpi.comfrontiersin.org

Cleavage of HTML to form 4-N-trimethylaminobutyraldehyde (TMABA) and glycine (B1666218). mdpi.comfrontiersin.org

Dehydrogenation of TMABA to produce γ-butyrobetaine (γ-BB). mdpi.comfrontiersin.org

Hydroxylation of γ-BB to yield the final product, L-carnitine. mdpi.com

This pathway requires several cofactors for the enzymes to function correctly, including iron (Fe2+), vitamin B6 (in the form of pyridoxal (B1214274) 5'-phosphate), niacin (as nicotinamide (B372718) adenine (B156593) dinucleotide or NAD), and potentially vitamin C (ascorbate). oregonstate.edu

The initial step in preparing the precursor for L-carnitine synthesis involves the post-translational modification of lysine residues within proteins. mdpi.com Specific enzymes known as lysine methyltransferases (KMTs) catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine. oregonstate.edunih.gov This process occurs sequentially, resulting in the formation of mono-, di-, and trimethylated lysine residues on the protein. mdpi.com For L-carnitine biosynthesis, the fully methylated form, ε-N-trimethyllysine (TML), is the required substrate. nih.gov

The first committed step in the L-carnitine biosynthesis pathway is catalyzed by trimethyllysine dioxygenase (TMLD), also known as trimethyllysine hydroxylase (TMLH). wikipedia.orgnih.gov This enzyme is a non-heme Fe(II) and 2-oxoglutarate-dependent oxygenase located in the mitochondrial matrix. wikipedia.orgmdpi.com TMLD catalyzes the stereospecific hydroxylation of ε-N-trimethyllysine (TML) to form (2S,3S)-3-hydroxy-N-trimethyllysine (HTML). nih.govmdpi.com

The reaction requires molecular oxygen and cofactors such as iron and L-ascorbate. wikipedia.org During the reaction, 2-oxoglutarate is converted to succinate (B1194679) and carbon dioxide. wikipedia.org The gene encoding human TMLD, TMLHE, is located on the X chromosome. wikipedia.orgpnas.org Mutations in this gene can lead to TMLD deficiency, an inborn error of metabolism that disrupts carnitine biosynthesis. wikipedia.orgpnas.org Studies on TMLD have shown that it can hydroxylate substrates other than its natural one, indicating some flexibility in its substrate recognition. researchgate.net

Following its formation in the mitochondria, 3-hydroxy-N-trimethyllysine (HTML) is transported to the cytosol for the next step in the pathway. mdpi.com This step is catalyzed by 3-hydroxy-N-trimethyllysine aldolase (B8822740) (HTMLA). mdpi.com HTMLA is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that cleaves HTML into two products: 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.org

The precise identity of the mammalian gene encoding HTMLA has remained elusive. wikipedia.org However, research has shown that other enzymes, such as serine hydroxymethyltransferase and L-threonine aldolase, can exhibit HTMLA activity. wikipedia.orgfrontiersin.org This aldol (B89426) cleavage reaction is a critical step as it shortens the carbon chain of the intermediate, preparing it for the subsequent oxidation step. creative-proteomics.com

The third step in L-carnitine biosynthesis involves the oxidation of 4-N-trimethylaminobutyraldehyde (TMABA) to γ-butyrobetaine (γ-BB). mdpi.com This reaction is catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), an NAD+-dependent enzyme located in the cytoplasm. creative-proteomics.comuva.nl TMABA-DH has been identified and purified from various sources, including rat liver. wikipedia.orguva.nl

In humans, it has been demonstrated that aldehyde dehydrogenase 9 (ALDH9) possesses TMABA-DH activity, based on its high degree of amino acid identity and similar substrate specificity to the rat enzyme. mdpi.comuva.nl This dehydrogenase reaction is a key step as it forms the direct precursor to L-carnitine. creative-proteomics.com Besides its role in carnitine synthesis, TMABA-DH is also involved in the detoxification of other aldehyde compounds within the cell. creative-proteomics.com

Data Tables

Table 1: Key Enzymes in L-Carnitine Biosynthesis

Enzyme NameAbbreviationLocationCofactors/Co-substratesFunction
Lysine MethyltransferaseKMTNucleus/CytoplasmS-adenosyl-methionine (SAM)Methylates protein-bound lysine to form ε-N-trimethyllysine.
Trimethyllysine DioxygenaseTMLD / TMLHMitochondriaFe(II), 2-oxoglutarate, AscorbateHydroxylates ε-N-trimethyllysine to 3-hydroxy-N-trimethyllysine. nih.govwikipedia.org
3-Hydroxy-N-trimethyllysine AldolaseHTMLACytosolPyridoxal 5'-phosphate (PLP)Cleaves 3-hydroxy-N-trimethyllysine into 4-N-trimethylaminobutyraldehyde and glycine. wikipedia.org
4-N-trimethylaminobutyraldehyde DehydrogenaseTMABA-DHCytosolNAD+Oxidizes 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine. creative-proteomics.comuva.nl
γ-Butyrobetaine Hydroxylaseγ-BBHMitochondriaFe(II), 2-oxoglutarate, AscorbateHydroxylates γ-butyrobetaine to L-carnitine. creative-proteomics.commdpi.com

Table 2: Intermediates in L-Carnitine Biosynthesis

Compound NameAbbreviationPrecursorProduct of Enzyme
ε-N-TrimethyllysineTMLProtein-bound LysineLysine Methyltransferase
3-Hydroxy-N-trimethyllysineHTMLε-N-TrimethyllysineTrimethyllysine Dioxygenase
4-N-trimethylaminobutyraldehydeTMABA3-Hydroxy-N-trimethyllysine3-Hydroxy-N-trimethyllysine Aldolase
γ-Butyrobetaineγ-BB4-N-trimethylaminobutyraldehyde4-N-trimethylaminobutyraldehyde Dehydrogenase
L-Carnitine-γ-Butyrobetaineγ-Butyrobetaine Hydroxylase
Rate-Limiting Step: γ-Butyrobetaine Dioxygenase (γ-BBH) Activity and Localization

The final step in L-carnitine synthesis is the hydroxylation of γ-butyrobetaine (γ-BB) to form L-carnitine, a reaction catalyzed by the enzyme γ-butyrobetaine dioxygenase (γ-BBH), also known as γ-butyrobetaine hydroxylase. wikipedia.orgwikipedia.org This step is widely considered the rate-limiting step in the entire biosynthetic pathway. physiology.orgmdpi.com

γ-BBH is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase. wikipedia.orgwikipedia.org Its activity is stereospecific, producing the biologically active L-isomer of carnitine. wikipedia.org The enzyme is encoded by the BBOX1 gene in humans. wikipedia.org

Localization: The expression of γ-BBH is tissue-specific. In humans and other mammals like pigs, significant activity is found almost exclusively in the liver and kidneys. physiology.orgnih.govwikipedia.org Lower levels of expression have been noted in the brain. wikipedia.org This restricted localization means that other tissues, such as skeletal and cardiac muscle which have high demands for L-carnitine for fatty acid oxidation, are dependent on L-carnitine synthesized in the liver and kidneys and transported to them via the circulatory system. nih.gov Studies in pigs have shown that while the kidney may be the predominant site of synthesis at birth, the liver's contribution increases and surpasses the kidney's after the first week of life. physiology.org

Cellular and Subcellular Compartmentalization of Biosynthetic Steps

The biosynthesis of L-carnitine involves a series of enzymatic reactions that occur in different compartments within the cell. The initial steps involve the methylation of lysine residues within proteins, which are then degraded to release Nε-trimethyllysine (TML). wikipedia.org

The subsequent conversion of TML to γ-butyrobetaine and finally to L-carnitine involves enzymes located in both the cytoplasm and mitochondria. creative-proteomics.com Specifically, the final and rate-limiting enzyme, γ-butyrobetaine dioxygenase (BBOX), is localized in the cytoplasm. uniprot.org This compartmentalization necessitates the transport of intermediates across the mitochondrial membrane.

Cofactor Requirements for L-Carnitine Synthesis

The enzymatic reactions in the L-carnitine biosynthesis pathway are dependent on several essential cofactors:

Iron (Fe2+): Both Nε-trimethyllysine hydroxylase (the first enzyme in the pathway) and γ-butyrobetaine dioxygenase (the final enzyme) are iron-dependent dioxygenases. wikipedia.orgwikipedia.org

Vitamin B6 (as Pyridoxal 5'-phosphate): The second enzyme, 3-hydroxy-Nε-trimethyllysine aldolase, requires pyridoxal 5'-phosphate, a derivative of vitamin B6, for its activity.

Niacin (as NAD+): The third enzyme, 4-N-trimethylaminobutyraldehyde dehydrogenase, is an NAD+-dependent enzyme. wikipedia.org

Ascorbate (Vitamin C): The activity of the iron-containing dioxygenases, including γ-butyrobetaine hydroxylase, can be stimulated by reducing agents like ascorbate. wikipedia.org

A deficiency in any of these cofactors can impair the endogenous synthesis of L-carnitine.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The regulation of L-carnitine biosynthesis is complex, involving genetic and molecular mechanisms that respond to the metabolic state of the organism.

Gene Expression Profiles of Carnitine Biosynthesis Enzymes in Different Tissues

The expression of genes encoding the enzymes for L-carnitine biosynthesis varies significantly across different tissues, which underlies the tissue-specific capacity for L-carnitine synthesis. The gene for the rate-limiting enzyme, γ-butyrobetaine dioxygenase (BBOX1), is highly expressed in the kidney and moderately in the liver, with very low expression in the brain. wikipedia.orguniprot.org This pattern of expression confirms that the liver and kidneys are the primary sites of L-carnitine synthesis. physiology.orgnih.gov

Regulatory Mechanisms Influencing Biosynthetic Pathway Flux

Transcriptional Regulation: The expression of the BBOX1 gene is subject to transcriptional control. For instance, studies in mice have shown that the BBOX1 gene is a direct target of the peroxisome proliferator-activated receptor α (PPARα). nih.govresearchgate.net PPARα is a key regulator of fatty acid metabolism, and its activation can upregulate the expression of BBOX1, thereby increasing the capacity for L-carnitine synthesis, particularly in response to conditions that favor fat oxidation like fasting. physiology.orgnih.gov

Hormonal Regulation: Hormones such as insulin (B600854) and glucagon (B607659) can modulate the expression and activity of enzymes in the carnitine biosynthesis pathway, aligning L-carnitine production with the body's energy status. creative-proteomics.com

Substrate Availability: The availability of the precursor amino acids, lysine and methionine, as well as the necessary cofactors, directly impacts the rate of synthesis. creative-proteomics.com

Feedback Inhibition: The final product, L-carnitine, can exert feedback inhibition on γ-butyrobetaine hydroxylase, thereby self-regulating its production to match physiological demand. creative-proteomics.com

L-Carnitine Biosynthesis in Prokaryotic Systems

The biosynthesis of L-carnitine is not as widespread or well-characterized in prokaryotes as it is in eukaryotes. While de novo synthesis of L-carnitine from basic carbon and nitrogen sources has not been demonstrated in bacteria, some prokaryotes can synthesize L-carnitine from precursors. mdpi.comnih.gov

For example, some bacteria, including certain species of Pseudomonas and members of the Enterobacteriaceae family, can produce L-carnitine from γ-butyrobetaine. mdpi.comnih.gov This conversion is also catalyzed by a γ-butyrobetaine hydroxylase, which, similar to its mammalian counterpart, requires oxygen, iron, and α-ketoglutarate as cofactors. nih.gov In some bacteria, L-carnitine can serve as a carbon and nitrogen source for growth under aerobic conditions or act as an osmoprotectant against environmental stress. asm.orgmdpi.comnih.gov

Metabolic engineering efforts have successfully introduced the L-carnitine biosynthesis pathway from the fungus Neurospora crassa into Escherichia coli, enabling the production of L-carnitine from supplemented precursors and even de novo from simple carbon and nitrogen sources. frontiersin.org

Enzymatic Pathways and Unique Metabolic Intermediates in Bacteria

The biosynthesis of L-carnitine in bacteria is not a de novo process from simple carbon and nitrogen sources; instead, bacteria typically synthesize L-carnitine by metabolizing available trimethylated precursor compounds. nih.gov Several distinct enzymatic pathways for the bacterial synthesis and metabolism of L-carnitine have been identified, primarily in genera such as Escherichia, Pseudomonas, Proteus, and Sinorhizobium. These pathways involve unique enzymes and metabolic intermediates that are central to the bacterial utilization of carnitine and its precursors.

A primary route for L-carnitine synthesis in some bacteria is the hydroxylation of γ-butyrobetaine. oup.com This reaction is catalyzed by γ-butyrobetaine hydroxylase, an enzyme that has been identified in Pseudomonas species. nih.gov This pathway is analogous to the final step of L-carnitine biosynthesis in eukaryotes. oup.com

In other bacteria, particularly members of the Enterobacteriaceae like E. coli and Proteus species, L-carnitine metabolism proceeds through a two-step anaerobic pathway involving the conversion of L-carnitine to γ-butyrobetaine via the intermediate crotonobetaine. oup.comscispace.com This process is catalyzed by L-carnitine dehydratase and crotonobetaine reductase. scispace.com While this is a catabolic pathway, the high specificity of the enzymes involved allows for their use in the biotechnological synthesis of L-carnitine from crotonobetaine. oup.com

A more complex, multi-step pathway for L-carnitine synthesis from γ-butyrobetaine, analogous to fatty acid degradation, has been characterized in Sinorhizobium meliloti. nih.govasm.org This pathway involves the activation of γ-butyrobetaine to its CoA-ester, followed by a series of enzymatic reactions to yield L-carnitine. nih.gov

The key enzymes and intermediates involved in these bacterial pathways are detailed below.

Key Enzymes in Bacterial L-Carnitine Metabolism

A variety of enzymes are crucial for the different pathways of L-carnitine synthesis and degradation in bacteria. These enzymes often exhibit high substrate specificity.

EnzymeEC NumberFunctionBacterial Source Examples
γ-Butyrobetaine Hydroxylase 1.14.11.1Catalyzes the direct hydroxylation of γ-butyrobetaine to form L-carnitine. nih.govoup.comPseudomonas sp. AK1, Pseudomonas sp. L1 nih.gov
L-Carnitine Dehydrogenase 1.1.1.108Oxidizes L-carnitine to 3-dehydrocarnitine. oup.comPseudomonas aeruginosa, Xanthomonas translucens, Agrobacterium sp. nih.govoup.com
L-Carnitine Dehydratase 4.2.1.89Dehydrates L-carnitine to crotonobetaine. scispace.comEscherichia coli, Proteus sp. scispace.com
Crotonobetaine Reductase 1.3.99Reduces crotonobetaine to γ-butyrobetaine. scispace.comEscherichia coli, Proteus sp. scispace.com
Carnitine Racemase -Interconverts D- and L-carnitine. nih.govscispace.comPseudomonas sp. AK1, Escherichia coli O44 K74 nih.gov
γ-Butyrobetainyl-CoA Synthetase -Activates γ-butyrobetaine to γ-butyrobetainyl-CoA. nih.govasm.orgSinorhizobium meliloti nih.gov
γ-Butyrobetainyl-CoA Dehydrogenase -Oxidizes γ-butyrobetainyl-CoA to crotonobetainyl-CoA. nih.govasm.orgSinorhizobium meliloti nih.gov
Crotonobetainyl-CoA Hydratase -Hydrates crotonobetainyl-CoA to L-carnitinyl-CoA. nih.govasm.orgSinorhizobium meliloti nih.gov
L-Carnitinyl-CoA Thiolase -Cleaves L-carnitinyl-CoA to L-carnitine. nih.govasm.orgSinorhizobium meliloti nih.gov

Unique Metabolic Intermediates

The bacterial metabolism of L-carnitine involves several unique intermediate compounds that are central to the various biosynthetic and catabolic pathways.

IntermediatePrecursor(s)Subsequent Product(s)Pathway(s)
γ-Butyrobetaine CrotonobetaineL-Carnitine, γ-Butyrobetainyl-CoAAnaerobic metabolism in E. coli; Synthesis in Pseudomonas and Sinorhizobium oup.comnih.gov
Crotonobetaine L-Carnitineγ-ButyrobetaineAnaerobic metabolism in E. coli oup.comannualreviews.org
3-Dehydrocarnitine L-CarnitineAcetylacetone and Glycine betaine-CoA (if ATP and CoA are present); Trimethylaminoacetone and CO2 (spontaneous decarboxylation) nih.govAerobic degradation in Pseudomonas nih.govoup.com
γ-Butyrobetainyl-CoA γ-ButyrobetaineCrotonobetainyl-CoAMulti-step synthesis in Sinorhizobium meliloti nih.govpnas.org
Crotonobetainyl-CoA γ-Butyrobetainyl-CoAL-Carnitinyl-CoAMulti-step synthesis in Sinorhizobium meliloti nih.govannualreviews.org
L-Carnitinyl-CoA Crotonobetainyl-CoAL-CarnitineMulti-step synthesis in Sinorhizobium meliloti nih.gov

Cellular and Subcellular Transport Systems of L Carnitine

Plasma Membrane Transport Mechanisms

The initial step in the cellular uptake of L-Carnitine is its transport across the plasma membrane. This is primarily accomplished by a high-affinity transporter, with contributions from other, lower-affinity systems.

The principal transporter responsible for the cellular uptake of L-Carnitine is the Organic Cation Transporter Novel 2 (OCTN2), also known as Solute Carrier Family 22 Member 5 (SLC22A5). nih.govmhmedical.com This protein is a high-affinity, sodium-dependent co-transporter that is widely expressed in various tissues, including the kidneys, skeletal muscle, heart, and intestines. mhmedical.comsolvobiotech.com Mutations in the SLC22A5 gene can lead to primary systemic carnitine deficiency, a condition characterized by impaired fatty acid oxidation. medlineplus.govmedlineplus.gov

The transport of L-Carnitine by OCTN2 is an active process that is tightly coupled to the sodium gradient across the plasma membrane. nih.govnih.gov The inwardly directed sodium gradient provides the driving force for the concentrative uptake of L-Carnitine into the cell. nih.gov Kinetic studies have revealed that the transport process is electrogenic, meaning it results in a net movement of positive charge across the membrane. nih.gov The stoichiometry of the transport process appears to be one sodium ion co-transported with one molecule of L-Carnitine. drugbank.com The Michaelis-Menten constant (Km) for L-Carnitine transport by human OCTN2 is in the low micromolar range, indicating a high affinity of the transporter for its substrate. nih.govdrugbank.com

Interactive Table: Kinetic Parameters of L-Carnitine Transport by OCTN2

ParameterValueReference
Km for L-Carnitine4.34 µM nih.gov
Km for D-Carnitine10.9 µM drugbank.com
Km for Acetyl-L-Carnitine8.5 µM drugbank.com
Sodium Co-transport Stoichiometry1 Na+ : 1 L-Carnitine drugbank.com

OCTN2 exhibits a degree of substrate specificity, with a higher affinity for L-Carnitine compared to its D-isomer. drugbank.com It also transports other related molecules, such as acetyl-L-carnitine. drugbank.com In addition to its role as a carnitine transporter, OCTN2 can also function as a sodium-independent transporter of organic cations, including tetraethylammonium (B1195904) and quinidine. solvobiotech.comdrugbank.com However, the transport of these organic cations does not appear to be coupled to the sodium gradient. nih.gov

The molecular determinants of OCTN2 function are being actively investigated. Studies have identified specific amino acid residues that are critical for sodium binding and subsequent carnitine transport. For instance, mutations affecting tyrosine residues have been shown to impair the sodium stimulation of carnitine transport. nih.gov

OCTN2 plays a crucial role in establishing and maintaining the significant concentration gradient of L-Carnitine between the extracellular fluid and the intracellular environment. mhmedical.com In tissues such as muscle and heart, the intracellular concentration of L-Carnitine can be up to 50 times higher than in the plasma. This steep gradient is essential to ensure a continuous supply of L-Carnitine for mitochondrial fatty acid oxidation. The high-affinity, sodium-dependent nature of OCTN2 allows it to actively accumulate L-Carnitine within cells, even against a substantial concentration gradient. mhmedical.com In the kidneys, OCTN2 is localized to the apical membrane of renal tubular cells, where it is responsible for the reabsorption of filtered L-Carnitine, thus preventing its loss in the urine and maintaining systemic carnitine homeostasis. nih.govresearchgate.net

While OCTN2 is the primary transporter for L-Carnitine, other transporters have been identified that can also mediate its transport across the plasma membrane, albeit with lower affinity. researchgate.net These include:

Carnitine Transporter 2 (CT2/SLC22A16): This transporter has a lower affinity for L-Carnitine compared to OCTN2. researchgate.net

Monocarboxylate Transporter 9 (MCT9/SLC16A9): While primarily a monocarboxylate transporter, MCT9 has been suggested to have some capacity for L-Carnitine transport.

Amino Acid Transporter B0,+ (ATB0,+/SLC6A14): This transporter can transport L-Carnitine, but with a very low affinity (Km = 830 μM). nih.gov

Characterization of Organic Cation Transporter Novel 2 (OCTN2/SLC22A5)

Intracellular L-Carnitine Trafficking and Organelle-Specific Transporters

Once inside the cell, L-Carnitine must be transported into the mitochondria to perform its key function in fatty acid metabolism. This process is facilitated by a distinct set of intracellular transporters. The primary transporter responsible for moving L-Carnitine across the inner mitochondrial membrane is the carnitine-acylcarnitine translocase (CACT/SLC25A20) . nih.govmdpi.com This transporter functions as an antiporter, exchanging free L-Carnitine from the mitochondrial matrix for acylcarnitine from the intermembrane space. mdpi.com This exchange is a critical step in the carnitine shuttle, which ultimately delivers fatty acyl groups to the site of β-oxidation.

In addition to the mitochondrial transporter, another carnitine transporter, Slc22a21 , has been identified in peroxisomes, suggesting a role for L-Carnitine in peroxisomal metabolism as well. nih.gov

Mitochondrial Carnitine Shuttle System

The mitochondrial carnitine shuttle system is a vital process for the transfer of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy. mhmedical.com This multi-step process involves three key protein components that work in a coordinated fashion across the outer and inner mitochondrial membranes. researchgate.netresearchgate.net

Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT I) is the first and rate-limiting enzyme of the carnitine shuttle. wikipedia.orgnih.gov Its primary function is to catalyze the conversion of long-chain fatty acyl-CoAs into acylcarnitines. researchgate.netwikipedia.org This is achieved by transferring the acyl group from coenzyme A (CoA) to L-carnitine. wikipedia.org This enzymatic reaction is essential because long-chain fatty acyl-CoAs cannot directly cross the inner mitochondrial membrane. wikipedia.org

CPT I has a bitopic topology within the outer mitochondrial membrane, meaning it has two transmembrane domains with both the N- and C-termini facing the cytosol. researchgate.netnih.gov The active site of CPT I is accessible from the cytosolic side, allowing it to interact with fatty acyl-CoAs present in the cytoplasm. researchgate.net There are different isoforms of CPT I, with CPT1A being predominant in the liver and CPT1B in muscle and heart tissue, reflecting the different metabolic needs of these organs. mhmedical.comwikipedia.org The activity of CPT I is allosterically regulated, notably by malonyl-CoA, which is a key inhibitor that prevents fatty acid oxidation when glucose is abundant. mhmedical.com

Table 1: Overview of Carnitine Palmitoyltransferase I (CPT I)

FeatureDescription
Location Outer mitochondrial membrane researchgate.net
Function Catalyzes the conversion of long-chain fatty acyl-CoA to acylcarnitine wikipedia.org
Topology Two transmembrane domains with N- and C-termini in the cytosol researchgate.netnih.gov
Regulation Inhibited by malonyl-CoA mhmedical.com
Isoforms CPT1A (liver), CPT1B (muscle, heart), CPT1C (brain) mhmedical.comwikipedia.org

Once formed in the intermembrane space, acylcarnitine is transported across the inner mitochondrial membrane by the carnitine/acylcarnitine translocase (CACT), also known as SLC25A20. mdpi.commedlineplus.gov This transporter is a member of the solute carrier family 25 and is essential for the movement of acylcarnitines into the mitochondrial matrix. mdpi.commedlineplus.gov

CACT functions as an antiporter, meaning it facilitates the exchange of one molecule for another across the membrane in opposite directions. wikipedia.orgwikipedia.org Specifically, it mediates the one-for-one exchange of an acylcarnitine molecule from the intermembrane space for a free carnitine molecule from the mitochondrial matrix. mdpi.comwikipedia.org This antiport mechanism is crucial for maintaining the pool of free carnitine in the cytosol, which is necessary for the continued activity of CPT I, and for ensuring a supply of acylcarnitines for β-oxidation within the mitochondria. mhmedical.com The process is driven by the concentration gradients of its substrates.

The transport of substrates by CACT involves significant conformational changes, a mechanism described as the "alternating access" model. uniroma3.it The transporter alternates between two main conformations: one where the binding site is open to the intermembrane space (c-state) and another where it is accessible from the mitochondrial matrix (m-state). uniroma3.it The binding of a ligand, such as acylcarnitine, on one side of the membrane triggers a conformational change that moves the ligand across the membrane and exposes the binding site to the other side. nih.gov Molecular dynamics simulations have been instrumental in understanding these structural transitions and identifying key amino acid residues involved in substrate recognition and binding. uniroma3.it These studies suggest a multi-step process for ligand recognition and translocation. uniroma3.it

Table 2: Characteristics of Carnitine/Acylcarnitine Translocase (CACT)

FeatureDescription
Location Inner mitochondrial membrane mdpi.com
Function Transports acylcarnitine into the matrix in exchange for free carnitine medlineplus.gov
Mechanism Antiport wikipedia.org
Gene SLC25A20 medlineplus.gov
Transport Model Alternating access conformational change uniroma3.it

Located on the matrix side of the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT II) is the final enzyme in the carnitine shuttle. nih.govwikipedia.org Its function is to reverse the reaction catalyzed by CPT I. wikipedia.orgyoutube.com CPT II transfers the acyl group from acylcarnitine back to coenzyme A, regenerating fatty acyl-CoA within the mitochondrial matrix and releasing a free carnitine molecule. researchgate.netnih.gov The newly formed fatty acyl-CoA is then available to enter the β-oxidation pathway to be broken down into acetyl-CoA, which can then enter the citric acid cycle for ATP production. researchgate.net The released free carnitine is transported back to the intermembrane space by CACT to be used for another cycle of fatty acid transport. mhmedical.com

Table 3: Summary of Carnitine Palmitoyltransferase II (CPT II)

FeatureDescription
Location Inner mitochondrial membrane (matrix side) nih.gov
Function Converts acylcarnitine back to fatty acyl-CoA and free carnitine researchgate.net
Substrates Acylcarnitine, Coenzyme A wikipedia.org
Products Fatty acyl-CoA, L-Carnitine youtube.com
Metabolic Pathway Final step of the carnitine shuttle, providing substrate for β-oxidation wikipedia.org
Carnitine/Acylcarnitine Translocase (CACT/SLC25A20) on the Inner Mitochondrial Membrane

Transport Across Peroxisomal Membranes

In addition to mitochondria, peroxisomes are also sites of fatty acid β-oxidation, particularly for very-long-chain fatty acids, branched-chain fatty acids, and certain other lipids that are not substrates for the mitochondrial system. embopress.orgresearchgate.net Unlike mitochondria, the import of fatty acids into peroxisomes is generally considered to be independent of carnitine. nih.gov However, carnitine does play a crucial role in the export of the products of peroxisomal β-oxidation. nih.gov

Peroxisomal β-oxidation shortens fatty acids, producing acetyl-CoA and medium- to short-chain acyl-CoAs. embopress.org These molecules cannot readily exit the peroxisome. nih.gov Instead, they are converted to their corresponding carnitine esters by peroxisomal carnitine acyltransferases, such as carnitine acetyltransferase (CAT) and carnitine octanoyltransferase (CROT). researchgate.netnih.gov These acylcarnitines are then transported out of the peroxisomes and can subsequently be shuttled into mitochondria for complete oxidation to CO2 and water. nih.govembopress.org The specific transporter responsible for exporting these carnitine esters from the peroxisomal membrane is still under investigation. nih.gov

Regulation of L-Carnitine Transporter Expression and Activity

The cellular uptake of L-carnitine is a tightly controlled process, primarily mediated by the high-affinity, sodium-dependent carnitine transporter, Organic Cation Transporter Novel 2 (OCTN2), which is encoded by the SLC22A5 gene. nih.govgenecards.org The expression and activity of this crucial transporter are subject to complex regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels, ensuring that cellular carnitine homeostasis is maintained in response to metabolic demands and physiological conditions. nih.govmdpi.com

The regulation of OCTN2 is critical, as demonstrated by the autosomal recessive disorder, primary carnitine deficiency, which results from mutations in the SLC22A5 gene. medlink.compte.hu This condition leads to impaired carnitine transport, resulting in urinary wasting of carnitine, low serum levels, and depleted intracellular stores. pte.hunih.gov The clinical manifestations can be severe, including hypoketotic hypoglycemia, hepatic encephalopathy, and cardiomyopathy. medlink.comnih.gov

Regulation of OCTN2 is multifaceted, involving a variety of transcription factors, hormonal signals, and cellular signaling pathways. These intricate control systems allow tissues with high energy demands, such as skeletal muscle, heart, and kidney, to modulate carnitine uptake according to their metabolic state. genecards.orgmdpi.com

Transcriptional Regulation

The transcription of the SLC22A5 gene is a key point of control for L-carnitine uptake. Several transcription factors and coactivators have been identified that bind to regulatory regions of the gene to modulate its expression.

Peroxisome proliferator-activated receptor-alpha (PPARα) is a well-established regulator of SLC22A5 transcription. mdpi.comnih.gov PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. The activation of PPARα, for instance by fibrates or during periods of energy deprivation, leads to an up-regulation of OCTN2 expression. nih.gov This regulatory mechanism is highly conserved across species, including humans, pigs, and cattle, and is mediated through a conserved PPARα response element (PPRE) located in the first intron of the SLC22A5 gene. nih.gov This suggests a coordinated response to supply cells with sufficient carnitine for the transport and oxidation of fatty acids when lipid metabolism is highly active. nih.gov

In skeletal muscle, in addition to PPARα, the myocyte-enhancing factor 2 (MEF2) and the peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α) are also involved in the regulation of SLC22A5 transcription. mdpi.com PGC-1α, a key regulator of mitochondrial biogenesis and energy metabolism, can co-activate PPARα to increase OCTN2 expression. mdpi.com Furthermore, a distinct pathway involving MEF2 has been characterized, which is also co-stimulated by PGC-1α and controlled by the p38 MAPK signaling cascade. mdpi.com

Other factors influencing the transcriptional regulation of SLC22A5 include androgens and inflammatory cytokines. For example, androgen levels have been shown to regulate the expression of OCTN2. augusta.edu In the context of inflammation, cytokines such as interferon-γ (IFN-γ) and tumor necrosis factor-alpha (TNFα) can modulate OCTN2 expression, although their effects can be tissue-specific. unimi.it For instance, in intestinal inflammation, IFN-γ has been reported to stimulate OCTN2 mRNA and protein expression. unimi.it

The table below summarizes key transcriptional regulators of the SLC22A5 gene and their observed effects.

RegulatorTissue/Cell TypeEffect on SLC22A5 ExpressionReference
PPARαLiver, Skeletal Muscle, Intestine, KidneyUpregulation mdpi.comnih.gov
PGC-1αSkeletal Muscle, C2C12 MyoblastsUpregulation mdpi.com
MEF2C/MEF2DSkeletal Muscle, C2C12 MyoblastsUpregulation mdpi.com
AndrogensMale Rat Tissues, Human Cell LineUpregulation augusta.edu
Interferon-γIntestineUpregulation unimi.it
p38 MAPK inhibitor (SB203580)C2C12 MyoblastsDownregulation mdpi.com
Estrogen ReceptorNot specifiedRegulation nih.gov
STAT3Not specifiedUpregulation

Post-Transcriptional and Post-Translational Regulation

Beyond the level of gene transcription, the activity of the OCTN2 transporter is also modulated by post-transcriptional and post-translational mechanisms. These include interactions with other proteins and modifications that affect the trafficking of the transporter to the plasma membrane and its stability.

Protein kinase C (PKC) has been shown to regulate the delivery of OCTN2 to the cell surface through vesicular transport, although OCTN2 itself does not appear to be a direct substrate for phosphorylation by PKC. mdpi.com The interaction of OCTN2 with PDZ domain-containing proteins is another regulatory aspect that influences its function. nih.govmdpi.com

Furthermore, the cellular concentration of carnitine itself appears to play a role in regulating the transporter. Studies in rats have shown that carnitine deficiency leads to an increase in both the renal expression and activity of OCTN2. nih.gov This suggests a feedback mechanism where low plasma carnitine concentrations trigger an up-regulation of the transporter to enhance carnitine reabsorption in the kidneys. nih.gov Conversely, treatment with excess L-carnitine did not significantly affect the renal expression or activity of OCTN2. nih.gov

The lipid environment of the cell membrane also influences OCTN2 activity. Cholesterol, a key component of the plasma membrane, has been shown to stimulate the transport of L-carnitine by OCTN2. uzh.ch This stimulation is attributed to an increase in the catalytic efficiency of the transporter. uzh.ch

The table below details some of the post-transcriptional and post-translational regulators of OCTN2.

Regulatory FactorMechanismEffect on OCTN2 ActivityReference
Protein Kinase C (PKC)Regulation of vesicular transport to the cell surfaceIncreased surface expression and activity mdpi.com
PDZ domain-containing proteinsProtein-protein interactionRegulation of function nih.govmdpi.com
Low Plasma CarnitineIncreased renal mRNA expression and transporter activityIncreased carnitine transport nih.gov
CholesterolInteraction with the transporter in the plasma membraneStimulation of L-carnitine uptake uzh.ch
Protein Phosphatase 2A (PP2A)Protein-protein interactionRegulation of trafficking to the plasma membrane nih.govmdpi.com
Caveolin-1Protein-protein interactionRegulation of transport activity nih.gov

L Carnitine S Role in Core Metabolic Pathways

Integration with Fatty Acid Oxidation and Mitochondrial Bioenergetics

L-Carnitine is intrinsically linked to mitochondrial bioenergetics, primarily through its indispensable role in the oxidation of fatty acids, which is a major source of ATP, the cell's primary energy currency. nbinno.com

The inner mitochondrial membrane is impermeable to long-chain fatty acids. nih.govresearchgate.net L-Carnitine is essential for their transport from the cytosol into the mitochondrial matrix where β-oxidation occurs. nih.govnih.gov This transport is facilitated by a series of enzymatic reactions known as the carnitine shuttle.

The process begins with the activation of fatty acids to their acyl-CoA esters in the cytosol. The enzyme Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to L-Carnitine, forming acylcarnitine. nih.gov Acylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.gov Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT-II) reverses the process, transferring the acyl group back to coenzyme A to reform acyl-CoA, which then enters the β-oxidation pathway. nih.gov The released L-Carnitine is transported back to the cytosol by CACT to continue the cycle. oregonstate.edu

Table 1: Key Components of the Carnitine Shuttle

ComponentLocationFunction
Carnitine Palmitoyltransferase I (CPT-I) Outer mitochondrial membraneCatalyzes the formation of acylcarnitine from acyl-CoA and L-Carnitine.
Carnitine-Acylcarnitine Translocase (CACT) Inner mitochondrial membraneTransports acylcarnitine into the mitochondrial matrix and L-Carnitine out.
Carnitine Palmitoyltransferase II (CPT-II) Inner mitochondrial membrane (matrix side)Reforms acyl-CoA from acylcarnitine and coenzyme A within the mitochondrial matrix.

By facilitating the entry of long-chain fatty acids into the mitochondria, L-Carnitine directly influences the rate of fatty acid oxidation and, consequently, ATP production. nbinno.comnih.gov The availability of L-Carnitine can be a rate-limiting factor for this process, particularly during periods of high energy demand. mdpi.com An adequate supply of L-Carnitine ensures a continuous flow of fatty acids into the β-oxidation pathway, leading to the production of acetyl-CoA, NADH, and FADH2. creative-proteomics.comkhanacademy.org These products then fuel the citric acid cycle and the electron transport chain, culminating in the synthesis of ATP through oxidative phosphorylation. creative-proteomics.com Research has shown that L-carnitine supplementation can increase fatty acid oxidation, leading to higher energy production. oup.com

L-Carnitine helps to buffer the excess acyl groups by converting acyl-CoA to acylcarnitine, a reaction catalyzed by carnitine acetyltransferase (CAT). oregonstate.edu This process frees up CoA, making it available for other vital reactions. researchgate.net The resulting acetyl-L-carnitine can then be transported out of the mitochondrial matrix, effectively removing the excess acetyl groups. nih.govresearchgate.net By modulating the acyl-CoA:CoA ratio, L-Carnitine ensures the smooth operation of mitochondrial metabolic pathways. nih.gov

Acylcarnitines are not merely transport intermediates but also serve as important biomarkers in metabolic studies. nih.gov They are acyl esters of carnitine and are essential for the oxidative catabolism of fatty acids in both mitochondria and peroxisomes. nih.gov The synthesis of acylcarnitines begins with the transfer of an acyl group from acyl-CoA to carnitine. metwarebio.com Within the mitochondria, the β-oxidation of acyl-CoA generates acetyl-CoA, NADH, and FADH2, contributing to energy production. metwarebio.com Acylcarnitines also function in a detoxification pathway by binding to excess acyl groups and facilitating their removal from the cell, which is particularly important during metabolic stress or in certain metabolic disorders. nih.govmetwarebio.com

Table 2: Chain Length Classification of Acylcarnitines

Acylcarnitine TypeCarbon Chain Length
Short-chain C2 - C5
Medium-chain C6 - C12
Long-chain C14 - C20

Interplay with Carbohydrate Metabolism

While L-Carnitine is primarily recognized for its role in fatty acid metabolism, it also has a significant, albeit indirect, influence on the metabolism of carbohydrates.

L-Carnitine can enhance glucose utilization by alleviating the inhibition of key glycolytic enzymes that can occur with high levels of fatty acid oxidation. oregonstate.edu By promoting the oxidation of fatty acids, L-Carnitine can help to spare glucose, which is particularly important in tissues with high energy demands.

Furthermore, by maintaining a healthy mitochondrial acyl-CoA:CoA ratio, L-Carnitine ensures the efficient functioning of the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov The PDH complex is a critical link between glycolysis and the citric acid cycle, converting pyruvate into acetyl-CoA. When acyl-CoA levels are high, the PDH complex can be inhibited, leading to a decrease in glucose oxidation. By buffering excess acyl groups, L-Carnitine helps to maintain PDH activity, thereby promoting the complete oxidation of glucose. nih.gov Studies have indicated that L-carnitine supplementation can improve glucose disposal and insulin (B600854) sensitivity in individuals with type 2 diabetes. tandfonline.com This is partly attributed to its role in increasing carbohydrate oxidation. mdpi.com

Modulation of Pyruvate Dehydrogenase Complex (PDC) Activity

L-Carnitine plays a significant indirect role in regulating the Pyruvate Dehydrogenase Complex (PDC), a key enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. nih.govwikipedia.org The activity of PDC is sensitive to feedback inhibition by its products, particularly the ratio of acetyl-CoA to free Coenzyme A (CoA). nih.govmdpi.comyoutube.com

When fatty acid oxidation is high, the mitochondrial concentration of acetyl-CoA increases, leading to an elevated acetyl-CoA/CoA ratio, which inhibits PDC activity. wikipedia.orgmdpi.com L-Carnitine modulates this ratio through the action of the enzyme carnitine acetyltransferase (CAT). nih.govnih.gov This enzyme facilitates the transfer of acetyl groups from acetyl-CoA to free carnitine, forming acetyl-L-carnitine and liberating free CoA. mdpi.comresearchgate.net

This "buffering" of the acetyl-CoA pool has two main effects:

Alleviation of PDC Inhibition : By lowering the intramitochondrial acetyl-CoA/CoA ratio, L-carnitine reduces the product-inhibition of PDC, thereby stimulating its activity. nih.govmdpi.com This enhances the oxidation of pyruvate, allowing for a more efficient coupling of glucose metabolism with the Krebs cycle. researchgate.net

Export of Acetyl Units : The newly formed acetyl-L-carnitine can be transported out of the mitochondria, effectively removing excess acetyl units from the matrix. mdpi.comresearchgate.net

Studies have demonstrated this stimulatory effect in various contexts. Research on isolated human skeletal muscle mitochondria showed that L-carnitine nearly doubled CO2 production from pyruvate, an indicator of increased PDC activity. nih.gov This effect was associated with a marked increase in acetylcarnitine synthesis. nih.gov Similarly, studies in endurance athletes have shown that L-carnitine administration can significantly increase PDC activity in muscle tissue. nih.gov

Regulatory MechanismEffect on PDCKey Enzyme
Buffering of Acetyl-CoA/CoA RatioReduces product inhibitionCarnitine Acetyltransferase (CAT)
Formation of Acetyl-L-carnitineFrees up Coenzyme A (CoA)Carnitine Acetyltransferase (CAT)
Export of Acetyl GroupsRemoves excess acetyl units from mitochondriaCarnitine-acylcarnitine translocase (CACT)

Regulatory Roles in Glucogenesis and Ketogenesis

L-Carnitine's fundamental role in fatty acid oxidation directly influences the metabolic pathways of gluconeogenesis (synthesis of glucose) and ketogenesis (synthesis of ketone bodies). nih.govresearchgate.net

Ketogenesis: During periods of high fat metabolism, such as fasting or a ketogenic diet, the liver ramps up β-oxidation of fatty acids. researchgate.net L-Carnitine is essential for this process, as it transports the fatty acid substrates into the mitochondria. ketogourmet.blogmatthewsfriends.org The resulting large-scale production of acetyl-CoA exceeds the capacity of the citric acid cycle, and the excess acetyl-CoA is shunted towards the synthesis of ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone). ketogourmet.blog Therefore, an adequate supply of L-carnitine is necessary to sustain the high rates of fatty acid oxidation required for significant ketogenesis. ketogourmet.blogmatthewsfriends.org If carnitine is deficient, ketone body synthesis can be impaired. matthewsfriends.org

Gluconeogenesis: The connection between L-Carnitine and gluconeogenesis is more indirect but metabolically significant. mdpi.com Fatty acid oxidation, facilitated by L-Carnitine, provides ATP and reducing equivalents (NADH), which are essential energy sources for the energetically demanding process of gluconeogenesis. nih.gov Furthermore, L-carnitine has been suggested to improve the expression of enzymes involved in gluconeogenesis. mdpi.com In specific metabolic stress conditions, such as hyperammonemia, L-carnitine has been shown to enhance the production of β-hydroxybutyrate and stimulate flux through the Krebs cycle, effects which may be linked to an increase in urea (B33335) synthesis, a pathway connected to gluconeogenesis. researchgate.netnih.gov

Interactions with Amino Acid Metabolism

L-Carnitine's functions extend to the metabolism of amino acids, particularly in the management of metabolic byproducts and its potential influence on protein turnover.

Role in Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — generates various acyl-CoA intermediates. researchgate.net Similar to its role in fatty acid metabolism, L-Carnitine acts as a scavenger for these acyl groups. It binds to these intermediates, forming acylcarnitines that can be exported from the mitochondria and subsequently excreted. nih.govresearchgate.net This process is crucial for preventing the accumulation of potentially toxic acyl-CoA species that can disrupt mitochondrial function. nih.gov

Impact on Protein Accretion and Proteolysis

The influence of L-Carnitine on the balance between protein synthesis (accretion) and protein breakdown (proteolysis) is an area of ongoing research. In vitro studies have suggested that L-carnitine may modulate protein synthesis and regulate oxidative stress. nih.govresearchgate.net Some research indicates that L-carnitine supplementation can increase plasma levels of insulin-like growth factor-1 (IGF-1), a hormone known to promote muscle hypertrophy and inhibit muscle protein breakdown. nih.govresearchgate.net

However, the translation of these findings to in vivo effects on muscle mass is not definitive. A study in lightweight piglets found that while L-carnitine supplementation resulted in greater phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of protein synthesis, it did not ultimately lead to faster growth or increased muscle weight. nih.gov Similarly, a trial in older women did not find an effect of L-carnitine on the balance between protein synthesis and degradation. oregonstate.edu

Regulation of Cellular Metabolic Flexibility and Homeostasis

Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability, efficiently switching between glucose and fatty acids to meet energy demands. nih.gov L-Carnitine is a key regulator of this process, contributing significantly to the maintenance of cellular energy homeostasis. nih.govresearchgate.net

The core of this function lies in its dual role:

Facilitating Fat Utilization : By transporting long-chain fatty acids into the mitochondria, L-carnitine enables their oxidation for energy, which is crucial when glucose is scarce. nih.govoregonstate.edu

Modulating Glucose Utilization : By buffering the acetyl-CoA/CoA ratio, L-carnitine prevents the accumulation of fatty acid-derived acetyl-CoA and other acyl-CoA esters that can inhibit key glycolytic enzymes, including the PDC. mdpi.com This action helps to maintain the cell's ability to oxidize glucose when it is the primary fuel source. mdpi.com

In states of metabolic inflexibility, such as that seen in insulin resistance and type 2 diabetes, the ability to switch between substrates is impaired. nih.govresearchgate.net This is often associated with an accumulation of intracellular lipids and their metabolites, which can interfere with insulin signaling. mdpi.com Research has shown that carnitine supplementation can restore metabolic flexibility in individuals with impaired glucose tolerance, suggesting that adequate carnitine availability is crucial for maintaining this metabolic plasticity. nih.gov

Metabolic StateL-Carnitine's Primary RoleConsequence
Fasting / High-Fat Diet Transports fatty acids for β-oxidationPromotes fat utilization as primary energy source
Fed / High-Carbohydrate Diet Buffers acetyl-CoA/CoA ratioPrevents inhibition of glucose oxidation
Metabolic Inflexibility Facilitates removal of inhibitory acyl-CoAsHelps restore the ability to switch between fuel sources

L-Carnitine in Cellular Detoxification and Waste Product Excretion

A critical, albeit less commonly known, function of L-Carnitine is its role in cellular detoxification by removing excess and potentially toxic acyl-CoA molecules from the mitochondria. nih.govmdpi.comresearchgate.net

During normal and pathological metabolism, a wide variety of acyl-CoA esters are produced from the breakdown of fatty acids, amino acids, and carbohydrates. researchgate.net Under certain conditions, such as inborn errors of metabolism or mitochondrial dysfunction, these intermediates can accumulate to toxic levels. nih.gov High concentrations of acyl-CoAs can inhibit numerous enzymes, including those in the Krebs cycle and the electron transport chain, and can compromise the integrity of mitochondrial membranes. nih.gov

L-Carnitine mitigates this toxicity by converting these acyl-CoAs into their corresponding acylcarnitine esters. nih.govnih.gov These acylcarnitines are less toxic and can be transported out of the mitochondrial matrix into the cytoplasm, and subsequently into the bloodstream for excretion in the urine. researchgate.netnih.gov This detoxification mechanism is vital for:

Removing byproducts from the intermediary metabolism of amino acids. nih.gov

Exporting excess acetyl groups from intense β-oxidation. mdpi.com

Eliminating abnormal organic acids that accumulate in various genetic metabolic disorders (organic acidemias). nih.gov

Removing xenobiotics (foreign compounds) that have been conjugated to CoA. mdpi.com

This process not only removes harmful compounds but also replenishes the pool of free Coenzyme A within the mitochondria, which is essential for numerous metabolic reactions to proceed. mdpi.com

Enzymology and Structural Biology of L Carnitine Metabolism

Biochemical and Functional Characterization of Key Enzymes

The metabolic pathways of L-carnitine are dependent on several key enzymes that catalyze distinct steps, from its synthesis to its role in fatty acid transport. These enzymes exhibit specific substrate preferences and are localized in various cellular compartments, including the mitochondria, peroxisomes, and cytosol. proteopedia.orgbris.ac.uk

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. columbia.eduugr.es This family includes carnitine palmitoyltransferase I (CPT-I), carnitine palmitoyltransferase II (CPT-II), and carnitine acetyltransferase (CrAT), which are distinguished by their substrate specificity and subcellular location. proteopedia.orgmdpi.com

Carnitine Palmitoyltransferase I (CPT-I): Located in the outer mitochondrial membrane, CPT-I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitine esters. ugr.esmdpi.com This reaction is a critical regulatory point for the entry of long-chain fatty acids into the mitochondria for oxidation. columbia.edu CPT-I activity is notably inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis, thereby coordinating fatty acid oxidation with synthesis. columbia.eduugr.es

Carnitine Palmitoyltransferase II (CPT-II): Situated on the inner side of the inner mitochondrial membrane, CPT-II reverses the action of CPT-I. ugr.esmdpi.com It converts the incoming long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix, making them available for the β-oxidation pathway. columbia.edumdpi.com CPT-II works in conjunction with the carnitine-acylcarnitine translocase (CACT), which shuttles acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine. ugr.esmdpi.com

Carnitine Acetyltransferase (CrAT): CrAT is primarily found in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. proteopedia.org It shows a preference for short-chain acyl groups. proteopedia.orgcolumbia.edu In the mitochondria, CrAT helps to buffer the acetyl-CoA/CoA ratio by converting excess acetyl-CoA to acetylcarnitine, which can be exported from the mitochondria. mdpi.comcreative-enzymes.com This function is crucial for maintaining metabolic flexibility. mdpi.com

The catalytic mechanism for carnitine acyltransferases involves a conserved histidine residue (His343 in murine CrAT) that acts as a general base. proteopedia.orgcolumbia.edu Depending on the reaction direction, this histidine residue abstracts a proton from either the hydroxyl group of carnitine or the thiol group of CoA. columbia.edu This process leads to the formation of a tetrahedral oxyanion intermediate, which is stabilized by hydrogen bonding and, notably, by the positive charge on the trimethylammonium group of the carnitine substrate itself, a phenomenon described as substrate-assisted catalysis. proteopedia.orgcreative-enzymes.com

Table 1: Characteristics of Key Carnitine Acyltransferases
EnzymeSubcellular LocationSubstrate SpecificityPrimary Function
CPT-IOuter Mitochondrial Membrane ugr.esLong-chain acyl-CoAs nih.govCatalyzes the initial step of long-chain fatty acid transport into mitochondria; regulated by malonyl-CoA. columbia.eduugr.es
CPT-IIInner Mitochondrial Membrane (matrix side) mdpi.comLong-chain acylcarnitines nih.govReconverts acylcarnitines to acyl-CoAs in the mitochondrial matrix for β-oxidation. columbia.edumdpi.com
CrATMitochondrial Matrix, Peroxisomes, ER proteopedia.orgShort-chain acyl-CoAs columbia.eduBuffers the acetyl-CoA/CoA ratio and facilitates transport of acetyl groups out of mitochondria. mdpi.comcreative-enzymes.com

Gamma-butyrobetaine hydroxylase (GBBH), also known as BBOX1, is the enzyme that catalyzes the final step in L-carnitine biosynthesis: the stereospecific hydroxylation of γ-butyrobetaine (GBB) to form L-carnitine. wikipedia.orgresearchgate.net GBBH belongs to the superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases. researchgate.netnih.gov The reaction consumes 2-oxoglutarate and molecular oxygen, producing L-carnitine, succinate (B1194679), and carbon dioxide. wikipedia.org

Structurally, human GBBH exists as a dimer. nih.gov Each monomer is composed of a core catalytic domain and a smaller N-terminal domain. nih.gov The catalytic domain features a double-stranded β-helix fold, which is a characteristic of 2OG oxygenases. nih.gov This domain houses the active site, containing a highly conserved His-X-Asp-X(n)-His triad (B1167595) that coordinates the essential Fe(II) cofactor. nih.gov The N-terminal domain possesses a distinct fold and binds a structural zinc ion, coordinated by three cysteine residues and one histidine. nih.govox.ac.uk This zinc-binding domain is crucial for catalytic activity, and its disruption leads to enzyme inhibition. ox.ac.uk The dimerization interface of GBBH is unique compared to other related enzymes. nih.gov

Table 2: Structural Features of γ-Butyrobetaine Hydroxylase (GBBH)
Structural FeatureDescriptionReference
Quaternary StructureDimer nih.gov
Catalytic DomainDouble-stranded β-helix fold, typical for 2OG oxygenases. nih.gov
N-Terminal DomainContains a structural Zn2+ ion coordinated by Cys and His residues; essential for catalysis. nih.govox.ac.uk
Active Site CofactorMononuclear, non-heme Fe(II) coordinated by a His-Asp-His triad. researchgate.netnih.gov

Trimethyllysine dioxygenase (TMLD), also known as trimethyllysine hydroxylase (TMLH), catalyzes the first committed step in the L-carnitine biosynthesis pathway. ontosight.aigenecards.org This mitochondrial enzyme performs the stereospecific hydroxylation of ε-N-trimethyllysine (TML) to produce β-hydroxy-ε-N-trimethyllysine. researchgate.netnih.gov Like GBBH, TMLD is a non-heme Fe(II) and 2-oxoglutarate-dependent oxygenase. researchgate.netmdpi.com

The enzyme shows a high degree of structural homology with GBBH. mdpi.com Key catalytic residues are conserved, including the iron-chelating triad (H242, D244, H389 in human TMLH) and residues involved in binding the 2-oxoglutarate cosubstrate (R391, R398). researchgate.net Substrate specificity is achieved through specific interactions within the active site. An aromatic cage, formed by tryptophan and tyrosine residues (W221, Y217, Y234), is responsible for recognizing the positively charged trimethylammonium group of the TML substrate. researchgate.net Furthermore, an aspartate residue (D231) is crucial for binding the α-ammonium group of TML, distinguishing it from GBBH which has an asparagine at the homologous position. researchgate.netresearchgate.net

Table 3: Key Molecular Features of Trimethyllysine Dioxygenase (TMLD/TMLH)
FeatureDescriptionReference
Enzyme FamilyNon-heme Fe(II) and 2-oxoglutarate-dependent oxygenase. researchgate.netmdpi.com
Catalytic ReactionHydroxylation of ε-N-trimethyllysine to β-hydroxy-ε-N-trimethyllysine. ontosight.aigenecards.org
Fe(II) BindingMediated by a conserved His-Asp-His triad. researchgate.net
Substrate BindingInvolves an aromatic cage for the trimethylammonium group and specific residues for the α-ammonium group. researchgate.net

Protein-Ligand Interactions and Substrate Recognition

The specificity and efficiency of L-carnitine-dependent enzymes are dictated by precise interactions between the protein and its various ligands, including L-carnitine, acyl-CoAs, and biosynthetic precursors.

Crystal structures have revealed detailed insights into the substrate binding sites of these enzymes.

Carnitine Acyltransferases (CrAT): The active site of CrAT is located in a tunnel that passes through the center of the enzyme, at the interface between its N- and C-terminal domains. proteopedia.orgcolumbia.edu This tunnel has two distinct openings on opposite sides of the catalytic histidine residue; one serves as the binding site for L-carnitine, and the other for CoA. proteopedia.orgcolumbia.edu The carboxylate group of carnitine is anchored by an intricate network of hydrogen bonds and electrostatic interactions with an arginine residue (Arg518 in murine CrAT). columbia.edu The trimethylammonium group resides in a largely hydrophobic pocket. proteopedia.org

γ-Butyrobetaine Hydroxylase (GBBH) and Trimethyllysine Dioxygenase (TMLD): In both GBBH and TMLD, the active site features an "aromatic cage" composed of tyrosine and tryptophan residues. researchgate.netresearchgate.net This cage interacts with the positively charged trimethylammonium headgroup of their respective substrates (γ-butyrobetaine and trimethyllysine) through cation-π interactions. researchgate.net The substrate's carboxylate group forms a salt bridge with a conserved arginine residue in the active site. researchgate.net These interactions ensure proper orientation of the substrate for hydroxylation.

Enzyme dynamics and conformational changes are integral to their catalytic cycles.

Carnitine Acyltransferases: In CrAT, the binding of the carnitine substrate induces only minor conformational changes. proteopedia.orgcolumbia.edu The most significant change observed is a shift in the rotamer of a serine side chain (Ser454) to optimize hydrogen bonding with the carnitine's carboxylate group. proteopedia.org

γ-Butyrobetaine Hydroxylase (GBBH): Comparison of the apo (without substrate) and holo (with substrate) crystal structures of GBBH reveals that an induced-fit mechanism may contribute to its catalytic activity. wikipedia.org The crystal structure shows that the active site is enclosed, suggesting that conformational changes are necessary to allow substrate entry and product release. researchgate.netnih.gov

Carnitine-Acylcarnitine Translocase (CACT): As a mitochondrial carrier, CACT facilitates the transport of acylcarnitine into the mitochondrial matrix. mdpi.com This process involves significant substrate-induced conformational changes. mdpi.com The carrier possesses a single binding site that is alternately exposed to the cytosolic and matrix sides of the inner mitochondrial membrane, a hallmark of the antiport transport mechanism. mdpi.com Proline and glycine (B1666218) residues are thought to be important in guiding these conformational shifts during the transport cycle. mdpi.com

Structural Elucidation Through Advanced Techniques

The intricate processes of L-carnitine metabolism are orchestrated by a host of enzymes, each with a unique three-dimensional structure that dictates its specific function. Understanding these structures at an atomic level is paramount to comprehending the mechanisms of substrate recognition, catalysis, and regulation. Advanced biophysical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in providing these detailed structural and dynamic insights.

X-ray Crystallography of L-Carnitine Metabolizing Enzymes

Key enzymes in L-carnitine metabolism that have been structurally characterized by X-ray crystallography include Carnitine Acetyltransferase (CRAT), Carnitine Palmitoyltransferase 2 (CPT-II), and Gamma-Butyrobetaine Hydroxylase (GBBH).

Carnitine Acetyltransferase (CRAT): The crystal structures of murine and human CRAT have been resolved, both alone and in complex with substrates like carnitine and Coenzyme A (CoA). nih.govnih.govrcsb.org These structures reveal that CRAT is a monomeric protein composed of two domains with a similar backbone fold. nih.govwikipedia.org The active site is situated in a deep channel at the interface of these two domains. nih.govrcsb.org The substrates, carnitine and CoA, bind on opposite sides of the catalytic histidine residue (His343), providing a molecular basis for the transfer of the acetyl group. nih.govwikipedia.org The binding of L-carnitine occurs in a preformed pocket within the active site tunnel. pdbj.org Key residues, including Tyr431, Thr444, Arg497, and Phe545, have been identified as crucial for the high-affinity binding of L-carnitine through an extensive network of hydrogen bonds and electrostatic interactions. pdbj.org

Gamma-Butyrobetaine Hydroxylase (GBBH): The three-dimensional structure of human GBBH, the enzyme that catalyzes the final step in L-carnitine biosynthesis, has been solved at 2.0 Å resolution. nih.govresearchgate.net The enzyme exists as a dimer, with each monomer consisting of a catalytic double-stranded beta-helix domain, characteristic of 2-ketoglutarate-dependent dioxygenases, and a smaller N-terminal domain. nih.govresearchgate.net The N-terminal domain, which has a bound zinc ion, is involved in the dimerization of the enzyme. nih.gov The active site, located within the catalytic domain, contains a conserved His-X-Asp-X(n)-His triad responsible for binding the essential Fe(II) cofactor. nih.gov Structural studies of GBBH in complex with its substrate and inhibitors have provided a detailed view of the active site and the mechanism of substrate recognition and competition. nih.gov

Malic Semialdehyde Dehydrogenase (MSA-DH): In some bacteria, L-carnitine is degraded via a pathway involving malic semialdehyde. The X-ray crystal structure of malic semialdehyde dehydrogenase from Acinetobacter baumannii has been solved, revealing a tetrameric structure. rcsb.org The structure identifies the key catalytic residues Cys290 and Glu256, which are accessible through distinct substrate and cofactor funnels. rcsb.org This structural information is crucial for understanding the enantiomer-specific reactions in this bacterial degradation pathway. rcsb.org

Interactive Data Table: X-ray Crystallography Data of L-Carnitine Metabolizing Enzymes

EnzymeOrganismPDB IDResolution (Å)Key Structural Features
Carnitine Acetyltransferase (CRAT) Mus musculus1NDB-Two-domain structure with the active site at the interface. rcsb.org
Mus musculus1NDI2.3Complex with CoA, showing the binding channel. ebi.ac.uk
Homo sapiens1NM81.6Monomeric protein with a central active site tunnel. nih.govrcsb.org
Homo sapiens1S5O1.8Binary complex with L-carnitine, detailing substrate binding. pdbj.org
Carnitine Palmitoyltransferase II (CPT-II) Rattus norvegicus2H4T1.9Strong similarity to other carnitine acyltransferases with a unique membrane-associating surface patch. rcsb.org
Gamma-Butyrobetaine Hydroxylase (GBBH) Homo sapiens3N6W2.0Dimeric structure with a catalytic domain and an N-terminal dimerization domain containing a zinc ion. nih.govebi.ac.uk
Homo sapiens4BHI2.15Complex with an inhibitor, revealing details of the active site. rcsb.org
Malic Semialdehyde Dehydrogenase (MSA-DH) Acinetobacter baumannii8S332.59Tetrameric structure with distinct substrate and cofactor funnels. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. Unlike X-ray crystallography, which provides a static picture of a molecule in a crystalline state, NMR can probe the conformational flexibility and dynamic behavior of enzymes and their substrates under more physiological conditions.

Conformational States of L-Carnitine and its Esters: Early ¹H NMR studies on stereospecifically labeled isomers of L-carnitine and O-acetyl-L-carnitine have provided insights into their solution conformations. nih.gov These studies indicated that the charge of the carboxyl group has little effect on the conformational state of L-carnitine around the C-2/C-3 bond in solution. nih.gov

Enzyme Dynamics and Ligand Binding: NMR has been instrumental in studying the binding of substrates and inhibitors to L-carnitine metabolizing enzymes and the resulting conformational changes.

Carnitine Acetyltransferase (CRAT): Saturation Transfer Difference (STD) NMR spectroscopy has been used to investigate the binding of the inhibitor mildronate (B1676175) to CRAT. tandfonline.comtandfonline.com These studies demonstrated that mildronate is a competitive inhibitor that binds to the carnitine-binding site. tandfonline.comtandfonline.com The bound conformation of mildronate was found to be similar to that of carnitine. tandfonline.com

Carnitine Palmitoyltransferase I (CPT1): While a crystal structure for CPT1 is not yet available, NMR spectroscopy has been used to study the structure of its regulatory domain. rcsb.orgwikipedia.org The N-terminal regulatory domain of the brain isoform, CPT1C, was shown by solution NMR to adopt a specific conformation. rcsb.org Further NMR studies on CPT1A reconstituted in micelles have revealed that the N-terminal domain can switch between different conformations depending on the membrane environment, which is crucial for its regulation by malonyl-CoA. nih.govresearchgate.net

Gamma-Butyrobetaine Hydroxylase (GBBH): ¹H and ¹⁹F NMR studies have provided significant mechanistic insights into GBBH. rsc.orgnih.gov These studies have demonstrated cooperativity between the monomers of the dimeric enzyme upon substrate and inhibitor binding. rsc.orgnih.gov The development of ¹H NMR-based assays has enabled the screening of inhibitors and the characterization of their binding modes, revealing that some inhibitors compete with the co-substrate 2-oxoglutarate, while others compete with both 2-oxoglutarate and the primary substrate, gamma-butyrobetaine. rsc.org ¹⁹F NMR has also been employed to investigate the metabolism of carnitine by monitoring the conversion of a fluorinated analog of gamma-butyrobetaine. beilstein-journals.org

Interactive Data Table: NMR Spectroscopy Studies on L-Carnitine Metabolism

Molecule/EnzymeTechniqueFocus of StudyKey Findings
L-Carnitine / O-Acetyl-L-carnitine ¹H NMRSolution conformationThe carboxyl charge has minimal impact on the conformation around the C-2/C-3 bond. nih.gov
Carnitine Acetyltransferase (CRAT) STD NMRInhibitor bindingMildronate binds competitively to the carnitine binding site. tandfonline.comtandfonline.com
Carnitine Palmitoyltransferase 1A (CPT1A) Solution NMRConformational dynamics of the regulatory domainThe N-terminal domain undergoes conformational changes in response to the membrane environment. nih.govresearchgate.net
Carnitine Palmitoyltransferase 1C (CPT1C) Solution NMRStructure of the regulatory domainDetermined the solution structure of the N-terminal regulatory domain. rcsb.org
Gamma-Butyrobetaine Hydroxylase (GBBH) ¹H and ¹⁹F NMRMechanism and inhibitor bindingRevealed cooperativity between monomers and provided a method to screen for inhibitors. rsc.orgnih.govrsc.org

Advanced Methodologies for L Carnitine Research

Analytical Techniques for Quantification and Enantiomeric Purity Assessment

A variety of analytical techniques have been established to accurately measure L-carnitine and its derivatives in diverse matrices, from biological fluids to pharmaceutical products. These methods address the inherent challenges of analyzing L-carnitine, a highly polar and non-chromophoric compound. kosfaj.org

Chromatographic Methods for L-Carnitine and its Derivatives

Chromatography stands as a cornerstone for the separation and quantification of L-carnitine. Its versatility allows for the analysis of L-carnitine itself, as well as its various acylated forms (acylcarnitines), which are important biomarkers for metabolic disorders. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of L-carnitine. kosfaj.org However, due to L-carnitine's lack of a UV-absorbing chromophore, direct detection can be insensitive. kosfaj.org To overcome this, various strategies have been developed.

Reversed-phase HPLC (RP-HPLC) methods have been successfully validated for L-carnitine analysis in pharmaceutical dosage forms. sarpublication.comnih.gov One such method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol, with UV detection at 225 nm. sarpublication.com This method demonstrated good linearity over a concentration range of 70-1120 µg/mL and achieved high purity percentages for L-carnitine tablet formulations. sarpublication.com Another validated RP-HPLC method for tablets employed a C18 column with a mobile phase of phosphate buffer and ethanol (B145695), including an ion-pairing agent, sodium 1-heptanesulfonate, with UV detection at 225 nm. nih.gov This method was found to be linear in the L-carnitine concentration range of 84.74–3389.50 µg/mL. nih.gov

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of these HPLC methods. sarpublication.comnih.gov Validation parameters typically include specificity, linearity, precision, accuracy, and robustness. sarpublication.com

Table 1: Comparison of Validated RP-HPLC Methods for L-Carnitine Determination

Parameter Method 1 sarpublication.com Method 2 nih.gov
Column C18 (250 x 4.6 mm) C18
Mobile Phase 0.05M phosphate buffer (pH 3.2): Methanol (95:5 V/V) 0.05 M phosphate buffer (pH 3): ethanol (99:1), with 0.56 mg/mL sodium 1-heptanesulfonate
Flow Rate 0.9 mL/minute Not specified
Detection UV at 225 nm UV at 225 nm
Linearity Range 70-1120 µg/ml 84.74–3389.50 µg/mL
Retention Time 7.7 minutes Not specified

| Accuracy (Recovery) | Not specified | 100.83%–101.54% |

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the analysis of L-carnitine and its acyl derivatives. sigmaaldrich.comchrom-china.combevital.no This technique is especially advantageous as it can often be performed without the need for derivatization, which is a common requirement for other methods to improve retention and detection of the highly polar L-carnitine molecule. bevital.no

HILIC-MS/MS methods offer high sensitivity and specificity, making them suitable for complex biological matrices like plasma, milk, and cerebrospinal fluid. chrom-china.combevital.nonih.gov An analytical method for determining L-carnitine in milk and dairy products utilized an Acquity UPLC BEH HILIC column with ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) as the mobile phases. chrom-china.com The quantification was performed using multiple reaction monitoring (MRM) mode, achieving a limit of quantification (LOQ) of 0.01 mg/kg and good linearity in the range of 1-100 µg/L. chrom-china.com

For the analysis of free carnitine and acylcarnitines in plasma, a HILIC-ESI-MS/MS method was developed that could separate isomers and avoid interferences, providing more accurate results than traditional flow injection analysis-tandem mass spectrometry (FIA-MS/MS). nih.gov This method had a total analysis time of 9.0 minutes with good precision and recoveries. nih.gov

Table 2: Performance of a HILIC-MS/MS Method for L-Carnitine in Milk and Dairy Products chrom-china.com

Parameter Value
Linearity Range 1-100 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 0.01 mg/kg
Spiked Recoveries 96.0% - 103.4%

| Precision (RSDs) | 1.2% - 4.3% |

Spectrometric Approaches (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

Spectrometric methods are fundamental to the detection and quantification of L-carnitine, often used in conjunction with chromatographic separation.

UV-Vis Spectrophotometry : As mentioned, direct UV-Vis detection of L-carnitine is challenging due to its weak chromophore. kosfaj.org However, it can be effective when used with HPLC, particularly for pharmaceutical formulations where concentrations are higher. sarpublication.comnih.gov Methods have been validated using UV detection at wavelengths of 205 nm and 225 nm. sarpublication.comnih.gov

Fluorescence Spectroscopy : To enhance sensitivity, especially in biological samples with low L-carnitine concentrations, fluorescence derivatization is employed. kosfaj.orgfaimallusr.com L-carnitine can be derivatized with fluorescent reagents such as 1-aminoanthracene (B165094) or (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC). kosfaj.orgsigmaaldrich.com The resulting fluorescent derivative can then be detected with high sensitivity using a fluorescence detector. kosfaj.org For example, a method using 1-aminoanthracene as a derivatizing agent achieved a limit of detection of 0.024 mg/L and a limit of quantification of 0.076 mg/L in infant formula. kosfaj.org

Mass Spectrometry (MS) : Mass spectrometry, especially tandem mass spectrometry (MS/MS), is the gold standard for sensitive and specific quantification of L-carnitine and its esters. sigmaaldrich.comnih.gov It is widely used in newborn screening programs to detect metabolic disorders by analyzing acylcarnitine profiles. sigmaaldrich.com ESI is a common ionization technique used for these analyses. nih.govsci-hub.se The combination of LC with MS/MS provides robust and high-throughput analysis. sigmaaldrich.combevital.no

Titrimetric Methods (e.g., Non-Aqueous Titration)

For the quantitative analysis of L-carnitine in bulk drug and pharmaceutical dosage forms, non-aqueous titration offers a simple, rapid, and cost-effective alternative to chromatographic methods. jddtonline.infojddtonline.info

A validated method for the determination of L-Carnitine L-Tartarate in multivitamin tablets involves dissolving the sample in glacial acetic acid and titrating with 0.1 N perchloric acid, using crystal violet as an indicator. jddtonline.infojddtonline.info This method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy. jddtonline.infocabidigitallibrary.org

Table 3: Validation Parameters for Non-Aqueous Titration of L-Carnitine L-Tartarate jddtonline.infocabidigitallibrary.org

Parameter Result
Linearity Range 50% to 150% of standard solution
Correlation Coefficient (r²) 0.99995
Precision (%RSD) 0.57%

| Accuracy (Recovery) | 99.11% to 99.59% |

Derivatization Strategies for Enhanced Detection and Chiral Separation

Derivatization is a key strategy in L-carnitine analysis to improve its chromatographic behavior and detection sensitivity, and crucially, to enable the separation of its enantiomers, L-carnitine and D-carnitine. scirp.orgresearchgate.net

For enhanced detection, particularly fluorescence detection, L-carnitine's carboxyl group is often targeted. Reagents like 1-aminoanthracene, used with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), convert the non-fluorescent L-carnitine into a highly fluorescent derivative. kosfaj.org

For chiral separation, which is vital as the D-enantiomer can have undesirable effects, chiral derivatizing agents are used to form diastereomers that can be separated on a non-chiral stationary phase. sigmaaldrich.comscirp.org A widely used chiral derivatizing agent is (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC). sigmaaldrich.com The resulting diastereomers can be separated by RP-HPLC and detected by fluorescence. sigmaaldrich.com Another approach involves a two-step derivatization to convert carnitine into β-acetoxy-γ-butyrolactone, which can then be separated by chiral gas chromatography. researchgate.net

Validation Methodologies for Analytical Procedures (e.g., ICH Guidelines)

The validation of analytical procedures is a critical aspect of pharmaceutical research and development, ensuring the reliability and accuracy of data. For L-Carnitine and its formulations, such as L-Carnitine L-Tartarate, these validation processes are meticulously guided by the International Council for Harmonisation (ICH) guidelines. jddtonline.infonih.govcabidigitallibrary.org These guidelines provide a comprehensive framework for validating analytical methods, encompassing a range of parameters to guarantee their suitability for their intended purpose. nih.gov

A key validation parameter is linearity , which establishes that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. For instance, a non-aqueous titration method for L-Carnitine L-Tartarate in multivitamin tablets demonstrated linearity with a high correlation coefficient (r² = 0.99995) over a range of 50% to 150% of the standard solution concentration. jddtonline.infocabidigitallibrary.org Similarly, a stability-indicating RP-HPLC method for L-Carnitine showed linearity in a concentration range of 84.74–3389.50 µg/mL with a correlation coefficient (r²) of 0.9997. nih.gov

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the aforementioned titration method, the method precision and intermediate precision were found to be 0.57%. jddtonline.infocabidigitallibrary.org The RP-HPLC method also demonstrated good precision, with RSD values for areas below 2.0%. nih.gov

Accuracy is the measure of how close the experimental value is to the true value. It is often determined through recovery studies. The titration method for L-Carnitine L-Tartarate showed recovery values between 99.11% and 99.59%, while the RP-HPLC method for L-Carnitine had recoveries ranging from 100.83% to 101.54%. jddtonline.infonih.govcabidigitallibrary.org

Other important validation parameters include specificity , which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, and robustness , which measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Interactive Data Table: Validation Parameters for L-Carnitine Analytical Methods

ParameterNon-aqueous Titration jddtonline.infocabidigitallibrary.orgRP-HPLC Method nih.govICH Guideline (Typical)
Linearity (r²) 0.999950.9997≥ 0.999
Precision (%RSD) 0.57< 2.0≤ 2.0
Accuracy (Recovery %) 99.11 - 99.59100.83 - 101.5498.0 - 102.0
Specificity ValidatedValidatedRequired
Robustness ValidatedValidatedRequired

Biotechnological Approaches for L-Carnitine Production Research

The increasing demand for enantiomerically pure L-Carnitine has spurred the development of biotechnological production methods, which offer significant advantages over chemical synthesis, including high stereoselectivity and milder reaction conditions. researchgate.netscispace.com

Enantioselective Biotransformations Utilizing Microorganisms

Enantioselective biotransformations are a cornerstone of modern L-Carnitine production. These processes leverage the stereospecificity of microbial enzymes to produce the desired L-enantiomer from either achiral precursors or racemic mixtures. researchgate.netscispace.com

A wide variety of microorganisms have been screened for their ability to produce L-Carnitine. tandfonline.com Key strains that have been extensively studied and optimized include:

Escherichia coli : E. coli is a popular choice for L-Carnitine production due to its well-characterized genetics and rapid growth. scispace.comnih.gov It can convert crotonobetaine or D-carnitine to L-carnitine. scispace.com The enzymes responsible for this transformation are encoded by the cai operon. scispace.com

Proteus mirabilis : This bacterium is also an efficient producer of L-Carnitine from crotonobetaine. tandfonline.comjst.go.jp Strains like P. mirabilis AJ-2772 have been shown to produce significant quantities of L-Carnitine. jst.go.jp

Rhizobium : Certain species of Rhizobium are utilized in commercial L-Carnitine production processes. scispace.comnih.gov For instance, a derivative of the HK4 strain, taxonomically close to Rhizobium meliloti, is used to convert γ-butyrobetaine to L-Carnitine. scispace.comnih.gov

Saccharomyces cerevisiae : While this yeast does not naturally produce L-Carnitine, it has been successfully engineered to do so. researchgate.netsasm.org.zasasm.org.za By introducing the L-Carnitine biosynthesis pathway from the fungus Neurospora crassa, researchers have created strains of S. cerevisiae capable of synthesizing L-Carnitine. sasm.org.zasasm.org.za

The bioconversion of achiral precursors is a highly efficient method for producing L-Carnitine. researchgate.net This approach avoids the formation of the unwanted D-enantiomer, simplifying downstream processing. researchgate.net Commonly used achiral precursors include:

Crotonobetaine : This is a widely used precursor that can be converted to L-Carnitine by various bacteria, including E. coli and Proteus species. researchgate.netscispace.comfrontiersin.org The conversion is catalyzed by the enzyme carnitine dehydratase. scispace.com

γ-Butyrobetaine : This is another important precursor, which is hydroxylated to L-Carnitine by the enzyme γ-butyrobetaine hydroxylase. researchgate.netfrontiersin.org This method is used in some commercial processes. researchgate.net

3-Dehydrocarnitine : This precursor can be reduced to L-Carnitine by the enzyme carnitine dehydrogenase. scispace.comtandfonline.com

The resolution of racemic mixtures, such as D,L-Carnitine and D,L-acyl-carnitine, is another viable biotechnological strategy. scispace.com This involves the use of stereospecific enzymes that selectively act on one of the enantiomers. For example, some microorganisms possess enzymes that can specifically hydrolyze L-acyl-carnitine from a racemic mixture, allowing for the separation of the desired L-Carnitine. capes.gov.br Another approach involves the use of a carnitine racemase enzyme, which can interconvert D- and L-carnitine, coupled with a selective conversion of the L-enantiomer. scispace.com

Metabolic Pathway Engineering in Microbial Systems for Enhanced L-Carnitine Synthesis

Metabolic engineering plays a crucial role in optimizing microbial strains for enhanced L-Carnitine production. frontiersin.orgnih.govnih.gov This involves the targeted modification of metabolic pathways to increase the flux towards L-Carnitine synthesis and reduce the formation of byproducts. nih.gov

In E. coli, several metabolic engineering strategies have been successfully implemented. nih.govnih.gov One approach involves the deletion of genes that divert intermediates away from the L-Carnitine pathway. For example, deleting the caiA gene, which encodes for a crotonobetainyl-CoA reductase, prevents the formation of the byproduct γ-butyrobetaine. nih.gov Another strategy is to increase the expression of key enzymes in the L-Carnitine pathway. This can be achieved by replacing the native promoter of the cai operon with a stronger, constitutive promoter, leading to increased production rates even under aerobic conditions. nih.gov

Furthermore, engineering the central metabolism of the host organism can also enhance L-Carnitine production. nih.gov For instance, deleting the aceK gene in E. coli, which encodes a kinase that inhibits isocitrate dehydrogenase, has been shown to increase the flux through the TCA cycle and improve L-Carnitine yields. nih.gov

Researchers have also successfully engineered Saccharomyces cerevisiae to produce L-Carnitine by introducing the entire four-step biosynthesis pathway from Neurospora crassa. sasm.org.zasasm.org.zanih.gov This groundbreaking work opens up the possibility of using this industrially robust yeast for the fermentative production of L-Carnitine from renewable feedstocks. frontiersin.orgnih.gov

Interactive Data Table: Comparison of L-Carnitine Production Strategies

StrategyPrecursor/SubstrateKey Enzyme(s)Example Microorganism(s)Key Advantages
Bioconversion of Achiral Precursor CrotonobetaineCarnitine DehydrataseE. coli, Proteus mirabilisHigh enantioselectivity, avoids racemic byproduct
Bioconversion of Achiral Precursor γ-Butyrobetaineγ-Butyrobetaine HydroxylaseRhizobium sp.Used in commercial production
Resolution of Racemic Mixture D,L-Acyl-carnitineStereospecific HydrolasesVarious microorganismsUtilizes racemic starting material
Metabolic Engineering Glucose/GlycerolFull biosynthetic pathwayEngineered E. coli, Engineered S. cerevisiaeProduction from simple, renewable feedstocks

Table of Compound Names

Common NameSystematic Name
L-Carnitine(R)-3-Hydroxy-4-(trimethylammonio)butanoate
D-Carnitine(S)-3-Hydroxy-4-(trimethylammonio)butanoate
Crotonobetaine(E)-4-(Trimethylammonio)but-2-enoate
γ-Butyrobetaine4-(Trimethylammonio)butanoate
3-Dehydrocarnitine3-Oxo-4-(trimethylammonio)butanoate
D,L-Carnitine(RS)-3-Hydroxy-4-(trimethylammonio)butanoate
D,L-Acyl-carnitineRacemic mixture of acylated carnitine esters
L-Carnitine L-Tartarate(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (2R,3R)-2,3-dihydroxysuccinate

Chemical Synthetic Strategies in Academic Research

The production of enantiomerically pure L-carnitine is a critical aspect of research, as the D-isomer is known to competitively inhibit enzymes that interact with L-carnitine. molaid.com Academic research has explored various chemical synthesis routes to obtain the desired L-enantiomer.

Asymmetric Synthesis Routes for Enantiopure L-Carnitine

Asymmetric synthesis is a powerful strategy to produce a specific enantiomer of a chiral molecule, thereby avoiding the need for resolving a racemic mixture. Several approaches to the asymmetric synthesis of L-carnitine have been reported. guidechem.comeuropa.eueuropa.eu One notable method involves the asymmetric reduction of ethyl γ-chloroacetoacetate. This reaction, often catalyzed by chiral oxazaborolidines, enantioselectively produces ethyl (R)-3-hydroxy-4-chlorobutyrate, a key intermediate that can be converted to L-carnitine hydrochloride in high yield and enantiomeric excess. vulcanchem.com Another strategy utilizes enantiopure isomers of epichlorohydrin (B41342) as a chiral starting material, which simplifies the synthetic pathway and reduces the number of steps required.

Chemical Racemization and Diastereoisomeric Resolution Techniques

While asymmetric synthesis is often preferred, classical resolution of racemic mixtures remains a relevant technique. Chemical multistep racemization can be employed to produce a DL-carnitine mixture. guidechem.comeuropa.eu This racemic mixture is then subjected to resolution. A common industrial method involves the use of a resolving agent, such as (+)-L-tartaric acid, to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. europa.eu Following separation, the desired diastereomer is treated to liberate the enantiopure L-carnitine.

Utilization of Chiral Starting Materials in Synthesis

The use of readily available chiral molecules as starting materials is another effective strategy for the synthesis of enantiopure L-carnitine. guidechem.comeuropa.eueuropa.eu This approach, often referred to as a "chiral pool" synthesis, leverages the inherent chirality of natural products. For instance, (S)-3-activated hydroxybutyrolactone has been used as a chiral building block. By reacting this lactone with trimethylamine (B31210), L-carnitine can be produced. Similarly, chiral S-epichlorohydrin can be converted to L-carnitine through a sequence of reactions including amination with trimethylamine hydrochloride, cyanation, and subsequent hydrolysis. Other chiral precursors that have been utilized include D-mannitol and (R)-3,4-epoxybutyric acid.

Computational and In Silico Modeling in L-Carnitine Research

Computational methods have become indispensable tools in modern biochemical research, providing insights that are often difficult to obtain through experimental techniques alone. In the context of L-carnitine, in silico modeling has been instrumental in understanding its transport and enzymatic interactions at a molecular level.

Molecular Dynamics Simulations of L-Carnitine Transporters and Enzymes

Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of proteins and other biomolecules over time. This "computational microscope" provides detailed information on the conformational changes and interactions that govern biological function. MD simulations have been extensively applied to study L-carnitine transporters, such as the organic cation/carnitine transporter 2 (OCTN2) and the carnitine/acylcarnitine carrier (CAC). These simulations have revealed how these transporters change conformation to move L-carnitine and its acylated derivatives across cellular membranes. For example, simulations of the CAC have helped to elucidate the "alternating access" mechanism of transport and have provided insights into how pathogenic mutations can impair its function. Similarly, MD simulations have been used to study carnitine acyltransferases, the enzymes responsible for transferring acyl groups between coenzyme A and carnitine, shedding light on their substrate binding and catalytic mechanisms.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as L-carnitine) when bound to a second molecule (the receptor, typically a protein). This method is invaluable for understanding the specific interactions that mediate binding and for identifying potential inhibitors. Docking studies have been employed to investigate the binding of L-carnitine and its derivatives to transporters like OCTN2 and CAC. These studies have identified key amino acid residues within the binding sites that are crucial for substrate recognition. For instance, docking simulations, coupled with MD, have supported a multi-step substrate recognition and translocation mechanism for the CAC. Furthermore, molecular docking has been used to screen for potential inhibitors of L-carnitine transporters and enzymes, which is a critical step in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Transporter Inhibition

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of molecules with their biological activity. In the context of L-Carnitine research, QSAR models have been developed to understand and predict the inhibition of its primary transporter, the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5. nih.govnih.govacs.org Inhibition of OCTN2 can lead to secondary L-Carnitine deficiency, as this transporter is crucial for its reabsorption in the kidneys. nih.govacs.org

A key objective in developing these models is to identify drugs and other compounds that may inhibit OCTN2, potentially leading to adverse effects or drug-drug interactions. nih.govnih.govacs.org Researchers have successfully created both 3D-pharmacophore and Bayesian machine learning models to predict OCTN2 inhibition. nih.govnih.govacs.org

Key Findings from QSAR Studies:

Pharmacophore Features: A 3D-pharmacophore model for OCTN2 inhibitors identified four key features: two hydrophobic groups, one hydrogen-bond acceptor, and one positive ionizable center. nih.govnih.govacs.org

Model Validation: These computational models have been validated using external test sets of molecules, demonstrating their ability to identify structurally diverse OCTN2 inhibitors. nih.govnih.govresearchgate.net

Predictive Power: The models have proven to be valuable tools for efficiently predicting new inhibitors, which helps in prioritizing compounds for in vitro testing. nih.govnih.govacs.org For instance, these models have identified several drugs from various therapeutic classes as potential OCTN2 inhibitors, including vinblastine, carvedilol, raloxifene, thioridazine, and clozapine. nih.gov

Clinical Relevance: Inhibition results from these models have been correlated with clinical observations. For example, an association has been observed between a high ratio of maximum plasma concentration (Cmax) to the inhibition constant (Ki) and the risk of rhabdomyolysis. nih.govnih.gov

Interactive Data Table: QSAR Model Features for OCTN2 Inhibition
Model TypeKey Features/DescriptorsValidation MethodApplication
3D-Pharmacophore Two hydrophobic groups, one hydrogen-bond acceptor, one positive ionizable center. nih.govnih.govacs.orgExternal test set of 27 molecules and a literature test set of 22 molecules. nih.govnih.govPredict molecular requirements for OCTN2 inhibition and identify potent inhibitors. nih.gov
Bayesian Machine Learning Simple interpretable descriptors and function class fingerprints of maximum diameter 6 (FCFP_6). nih.govnih.govacs.orgExternal test set of 27 molecules and a literature test set of 22 molecules. nih.govnih.govresearchgate.netIdentify structurally diverse OCTN2 inhibitors and predict potential clinical interactions. nih.govnih.gov

Computational Prediction of Protein Structures and Dynamics (e.g., AlphaFold2)

The three-dimensional structure of proteins is fundamental to their function. However, experimentally determining the structure of membrane proteins like the L-Carnitine transporter, OCTN2, has been challenging. acs.orgmdpi.com The advent of advanced computational tools, particularly AlphaFold2, has revolutionized the field of protein structure prediction. google.comnih.gov

AlphaFold2 is a deep learning-based model that can predict the 3D structure of a protein from its amino acid sequence with high accuracy. nih.gov This has been particularly valuable for proteins like OCTN2, where no crystal structure was previously available. nih.gov

Applications of AlphaFold2 in L-Carnitine Research:

Understanding Variant Effects: The predicted structures are used to analyze the impact of genetic variants on OCTN2 function. By mapping missense mutations onto the 3D model, scientists can predict how these changes might affect protein stability, substrate binding, and transport activity. nih.govpnas.org For example, some pathogenic variants have been shown to be located in the translocation pore of the transporter. pnas.org

Docking Studies: The AlphaFold2-generated structure of OCTN2 serves as a template for molecular docking studies. These simulations can predict how L-Carnitine and potential inhibitors bind to the transporter, revealing key interactions at the molecular level. nih.gov For instance, docking analyses have identified hydrogen bonds between L-carnitine and specific amino acid residues like Ile43, Thr45, and Asn367 in the wild-type OCTN2. nih.gov

Interactive Data Table: AlphaFold2 Prediction for Human OCTN2
FeatureDescriptionReference
Predicted Structure High-confidence 3D model of the human OCTN2 (SLC22A5) protein. nih.govnih.gov nih.govnih.gov
pLDDT Score Predicted local distance difference test scores for the wild-type model have been reported as high as 85.7 and 90.2, indicating high accuracy. nih.govebi.ac.uk nih.gov
Key Structural Elements The models clearly show the 12 transmembrane domains, a large extracellular loop, and an intracellular nucleotide-binding domain. nih.govpnas.org nih.govpnas.org
Application Used for structural modeling of pathogenic variants and for docking studies with ligands like L-Carnitine. nih.gov nih.gov

In Silico Analysis of Metabolic Pathways and Network Dynamics

In silico analysis of metabolic pathways involves using computational models to simulate and study the complex network of biochemical reactions within a cell. These approaches, such as Flux Balance Analysis (FBA), provide a systems-level understanding of how L-Carnitine metabolism is integrated with other cellular processes. hilarispublisher.comnih.govnih.gov

FBA is a mathematical method used to predict metabolic flux distributions in a genome-scale metabolic model. nih.govnih.govjefferson.edu This allows researchers to investigate how cells utilize nutrients and produce energy under different conditions.

Insights from In Silico Metabolic Modeling of L-Carnitine Pathways:

Carnitine Shuttle and Fatty Acid Oxidation: In silico models have been used to study the role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation. hilarispublisher.comarvojournals.org This is a critical pathway for energy production, especially in tissues like the heart and skeletal muscle. hilarispublisher.com

Disease Modeling: Patient-specific genome-scale metabolic models have been generated to study diseases like alcohol-associated liver disease. jefferson.edu These models have shown that in non-alcohol associated liver disease, there is an increased flux through the carnitine shuttle and fatty acid oxidation pathways. jefferson.edu

Host-Pathogen Interactions: In the context of viral infections like SARS-CoV-2, metabolic models have revealed alterations in the carnitine shuttle pathway in infected lung cells. nih.gov

Metabolic Engineering: In microorganisms like E. coli, metabolic models have been used to understand and optimize the production of L-Carnitine. plos.org These models can identify key metabolic fluxes and regulatory points that influence the efficiency of the biotransformation process. plos.orgscispace.com For example, osmotic stress was found to positively influence the flux towards L-carnitine biosynthesis. plos.org

Interactive Data Table: In Silico Analysis of L-Carnitine Related Pathways
Analysis TypePathway StudiedKey Findings
Thermodynamics-based Flux Balance Analysis Carnitine Translocase in Cardiac CellsUsed to maximize the production of carnitine translocase to analyze its role in fat deposition and cardiac disorders. hilarispublisher.com
Genome-Scale Metabolic Models (GEMs) Carnitine Shuttle in Liver DiseaseIncreased flux through the carnitine shuttle in non-alcohol associated liver disease. jefferson.edu
Genome Scale-Differential Flux Analysis Carnitine Shuttle in SARS-CoV-2 InfectionObserved differences in reactions belonging to the carnitine shuttle in infected lung tissue models. nih.gov
Metabolic Modeling in E. coli L-Carnitine BiosynthesisOsmotic stress positively influences the flux in energetic metabolism and L-carnitine production. plos.org

Evolutionary and Comparative Biochemical Perspectives on L Carnitine

Evolutionary Origins and Diversification of Biosynthetic and Transport Systems

The L-Carnitine biosynthetic pathway is highly conserved, indicating its ancient and fundamental importance in metabolism. biocrates.com The enzymes responsible for its synthesis, particularly the 2-oxoglutarate-dependent oxygenases like γ-butyrobetaine hydroxylase (BBOX), which catalyzes the final step, show common evolutionary origins. rsc.org BBOX and Nε-trimethyllysine hydroxylase (TMLH), the first enzyme in the pathway, share structural similarities that point to a shared ancestry. rsc.org

The carnitine transport system has also undergone significant evolutionary diversification. In mammals, the high-affinity carnitine transporter OCTN2 (Organic Cation Transporter Novel 2) is crucial for maintaining carnitine homeostasis by facilitating its uptake into tissues and reabsorption in the kidneys. nih.gov Evolutionary analyses of carnitine acyltransferases, such as Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2), suggest a distinct evolution for these enzymes, which are central to the carnitine shuttle's function. ellevapharma.it The transport systems in bacteria are more varied, often linked to environmental stress responses. For instance, transporters like the ProP and ProU systems in E. coli are involved in carnitine uptake under osmotic stress, highlighting an adaptive diversification absent in most eukaryotes. scispace.com

L-Carnitine in Microbial Physiology

In the microbial world, L-Carnitine is a multifaceted molecule, playing critical roles in nutrition, stress tolerance, and biotransformation. nih.gov

Many bacterial species can utilize L-Carnitine as a sole source of carbon, nitrogen, and energy. nih.govmdpi.com This capability is particularly prevalent in genera such as Pseudomonas, Acinetobacter, Serratia, and Rhizobium. oup.commdpi.comresearchgate.net

There are two primary aerobic pathways for L-carnitine catabolism:

Trimethylamine (B31210) Formation : Some bacteria, like Acinetobacter calcoaceticus, cleave the carbon-nitrogen bond to produce trimethylamine and malic semialdehyde. oup.commdpi.com The malic semialdehyde can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com

Glycine (B1666218) Betaine Route : Other bacteria, including various Pseudomonas species, first oxidize L-carnitine to 3-dehydrocarnitine. oup.comscispace.com This is further metabolized to glycine betaine, which can be broken down into pyruvate (B1213749) and ammonia, thus providing carbon, nitrogen, and energy. asm.orgnih.gov

Under anaerobic conditions, certain members of the Enterobacteriaceae family, such as E. coli and Salmonella, use L-carnitine as an electron acceptor in the absence of more favorable ones like oxygen or nitrate. annualreviews.org

L-Carnitine serves as a potent compatible solute (or osmoprotectant) for many bacteria, enabling them to survive in extreme environments characterized by high salinity, pressure, or temperature fluctuations. annualreviews.orgresearchgate.net Compatible solutes are small organic molecules that accumulate in the cytoplasm to high concentrations to balance external osmotic pressure without interfering with cellular processes. asm.org

The accumulation of L-carnitine has been shown to enhance tolerance to:

Osmotic Stress : In bacteria like E. coli, Listeria monocytogenes, and Vibrio parahaemolyticus, L-carnitine uptake is often induced by high salt concentrations, helping to maintain cell turgor and function. annualreviews.orgasm.orginternationalscholarsjournals.com

Barotolerance (High Pressure) : Studies on Listeria innocua have demonstrated that the presence of L-carnitine significantly increases survival rates after high-pressure treatments. nih.gov

Thermal and Cryogenic Stress : Its zwitterionic nature helps stabilize proteins and membranes against damage from extreme temperatures. researchgate.net

This protective role is crucial for bacteria in diverse ecological niches, from saline waters to food processing environments. aimspress.com

Microorganisms possess a rich enzymatic machinery capable of performing various biotransformations on L-Carnitine. These capabilities are not only physiologically relevant for the microbes but also have significant industrial applications.

Key microbial transformations include:

Conversion to γ-Butyrobetaine : Under anaerobic conditions, enteric bacteria like E. coli can convert L-Carnitine into γ-butyrobetaine via the intermediate crotonobetaine. oup.com This pathway involves the enzymes L-carnitine dehydratase and crotonobetaine reductase. oup.com

Production of Trimethylamine (TMA) : Gut microbiota can metabolize dietary L-carnitine into TMA. tandfonline.compnas.org This TMA is absorbed by the host and oxidized in the liver to trimethylamine N-oxide (TMAO). pnas.org The recently identified gbu (gamma-butyrobetaine utilization) gene cluster is crucial for this transformation in the human gut. tandfonline.com

Industrial Synthesis of L-Carnitine : The stereospecificity of microbial enzymes is harnessed for the commercial production of L-Carnitine. Bioprocesses use whole-cell catalysts from strains like E. coli or Proteus mirabilis to convert substrates like crotonobetaine or D-carnitine (a waste product from chemical synthesis) into the biologically active L-form. scispace.com

The table below summarizes key microbial biotransformations of L-Carnitine.

TransformationMicroorganism(s)Key Enzyme(s)/PathwaySignificance
L-Carnitine → γ-ButyrobetaineE. coli, Proteus sp.L-carnitine dehydratase, Crotonobetaine reductase (cai operon)Anaerobic respiration, gut microbiome metabolism. oup.com
γ-Butyrobetaine → L-CarnitineAgrobacterium/Rhizobium sp. (e.g., HK4 strain)γ-Butyrobetaine hydroxylaseIndustrial production of L-Carnitine. scispace.com
L-Carnitine → Trimethylamine (TMA)Human gut bacteria (E. limosum, others)Gbu gene clusterGut microbial metabolism linked to host physiology. tandfonline.compnas.org
D-Carnitine → L-CarnitineE. coli, Proteus sp.Carnitine racemase activity (inducible)Industrial biotransformation (enantiomeric conversion). scispace.com

L-Carnitine Metabolism in Invertebrate Models (e.g., Drosophila)

The fruit fly, Drosophila melanogaster, serves as a powerful invertebrate model for studying L-Carnitine metabolism due to its highly conserved biological pathways shared with humans. nih.govresearchgate.net Drosophila can synthesize L-Carnitine endogenously, and its transport system is analogous to the human system. nih.govellevapharma.it

Key aspects of L-carnitine metabolism in Drosophila include:

Energy Metabolism : Similar to mammals, L-carnitine is essential for transporting fatty acids into mitochondria to fuel β-oxidation. nih.govmdpi.com This is particularly important in glial cells of the brain, where fatty acid oxidation is a significant energy source. ellevapharma.itpnas.org

Neuroprotection : L-Carnitine plays a crucial role in maintaining cerebral function and reducing oxidative damage in the brain. nih.govellevapharma.it Aberrant regulation of genes involved in its biosynthesis or transport has been linked to neurodegeneration in Drosophila models. nih.gov

Sleep Regulation : Recent studies have identified a specific carnitine transporter (CG6126) at the blood-brain barrier of Drosophila that is critical for regulating sleep. pnas.org Disruption of this transporter leads to lipid accumulation in the brain and reduced sleep, highlighting a link between glial lipid metabolism and sleep maintenance. pnas.org

Because its carnitine system is so similar to that of humans, Drosophila is an invaluable model for understanding the molecular links between L-carnitine metabolism, energy homeostasis, and the development of neurodegenerative disorders. nih.govellevapharma.it

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :
  • Scaffold diversification : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups).
  • Multivariate analysis : Use PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.
  • Validation cohort : Reserve 20% of compounds for blind testing to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.